Acat-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H49N3O5S |
|---|---|
Molecular Weight |
587.8 g/mol |
IUPAC Name |
[4-[[(2-aminoacetyl)amino]methyl]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |
InChI |
InChI=1S/C32H49N3O5S/c1-18(2)24-13-25(19(3)4)29(26(14-24)20(5)6)15-30(36)35-41(38,39)40-32-27(21(7)8)11-23(12-28(32)22(9)10)17-34-31(37)16-33/h11-14,18-22H,15-17,33H2,1-10H3,(H,34,37)(H,35,36) |
InChI Key |
OMQYARXNOYMGMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)CNC(=O)CN)C(C)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Acat-IN-5: A Dual-Action Inhibitor of ACAT and NF-κB Signaling
For Research Use Only
Abstract
Acat-IN-5 is a small molecule inhibitor with a dual mechanism of action, targeting both Acyl-Coenzyme A:cholesterol acyltransferase (ACAT) and the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] As an inhibitor of ACAT, it interferes with the esterification of cholesterol, a key process in cellular cholesterol homeostasis.[5] Simultaneously, its inhibitory effect on NF-κB-mediated transcription suggests its potential in modulating inflammatory responses and other NF-κB-driven cellular processes.[1][2][3][4] This technical guide provides a comprehensive overview of the available information on the mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound exerts its biological effects through two primary mechanisms:
-
Inhibition of ACAT: this compound directly targets and inhibits the enzymatic activity of Acyl-Coenzyme A:cholesterol acyltransferase (ACAT). ACAT is responsible for converting free cholesterol into cholesteryl esters for storage in lipid droplets.[5] By blocking this enzyme, this compound can alter cellular cholesterol distribution and potentially impact processes dependent on cholesterol metabolism, such as foam cell formation in atherosclerosis.[5]
-
Inhibition of NF-κB Mediated Transcription: this compound has been shown to inhibit the transcriptional activity mediated by NF-κB.[1][2][3][4] The NF-κB pathway is a critical regulator of immune and inflammatory responses, cell survival, and proliferation.[6] Inhibition of this pathway can lead to a downstream reduction in the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[6]
Signaling Pathway Diagram
Quantitative Data
Currently, there is no publicly available quantitative data such as IC50 or Ki values to define the potency of this compound against ACAT or its inhibition of the NF-κB pathway. The primary reference for this compound is a patent (EP1236468A1), which may contain this information.
Experimental Protocols
Detailed experimental protocols for the assays used to characterize this compound are not available in the public domain. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.
ACAT Inhibition Assay (Hypothetical Protocol)
This protocol describes a common method for measuring ACAT activity in a cellular context.
Objective: To determine the in vitro efficacy of this compound in inhibiting ACAT activity.
Materials:
-
Cell line expressing ACAT (e.g., CHO cells, macrophages)
-
[¹⁴C]oleoyl-CoA or other radiolabeled fatty acyl-CoA
-
Cell culture medium and reagents
-
This compound
-
Scintillation counter and vials
-
Thin-layer chromatography (TLC) plates
Workflow Diagram:
Procedure:
-
Cell Seeding: Plate ACAT-expressing cells in appropriate culture vessels and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with a range of concentrations of this compound or vehicle control for a predetermined period.
-
Radiolabeling: Add [¹⁴C]oleoyl-CoA to the culture medium and incubate for a time sufficient to allow for the formation of radiolabeled cholesteryl esters.
-
Cell Lysis and Lipid Extraction: Wash the cells to remove excess radiolabel and then lyse the cells. Extract the total lipids using an appropriate solvent system (e.g., hexane/isopropanol).
-
TLC Analysis: Spot the lipid extracts onto a TLC plate and develop the plate using a solvent system that separates cholesteryl esters from other lipids.
-
Quantification: Visualize the lipid spots (e.g., using iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials. Quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of ACAT activity (IC50) by plotting the percentage of inhibition against the log of the inhibitor concentration.
NF-κB Reporter Assay (Hypothetical Protocol)
This protocol outlines a common method to assess the inhibition of NF-κB-mediated transcription.
Objective: To determine the in vitro efficacy of this compound in inhibiting NF-κB transcriptional activity.
Materials:
-
A suitable cell line (e.g., HEK293, HeLa)
-
An NF-κB luciferase reporter plasmid
-
A constitutively active control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
An NF-κB pathway activator (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Workflow Diagram:
Procedure:
-
Cell Transfection: Co-transfect the host cell line with the NF-κB luciferase reporter plasmid and the normalization control plasmid.
-
Compound Treatment: After allowing for plasmid expression, treat the cells with a range of concentrations of this compound or vehicle control.
-
Pathway Activation: Stimulate the cells with an appropriate NF-κB activator, such as TNF-α, for a sufficient period to induce reporter gene expression.
-
Cell Lysis: Wash and lyse the cells to release the luciferase enzymes.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and the appropriate assay reagents.
-
Data Analysis: Normalize the firefly luciferase signal (NF-κB activity) to the Renilla luciferase signal (transfection efficiency control). Calculate the IC50 value by plotting the percentage of inhibition of NF-κB activity against the log of the inhibitor concentration.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C32H49N3O5S |
| Molecular Weight | 587.81 g/mol |
Conclusion
This compound presents a compelling profile as a dual-action inhibitor, targeting both cholesterol metabolism and inflammatory signaling. Its ability to modulate both the ACAT and NF-κB pathways suggests potential therapeutic applications in diseases where both lipid dysregulation and inflammation are key pathological features. Further research is warranted to fully elucidate its pharmacological properties, including its potency, selectivity, and in vivo efficacy. The detailed experimental data, presumed to be within patent EP1236468A1, would be invaluable for advancing the understanding and potential development of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 199983-93-2|DC Chemicals [dcchemicals.com]
- 3. This compound — TargetMol Chemicals [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Structure-Activity Relationship of Acat-IN-5 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acat-IN-5 is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a critical enzyme in cellular cholesterol metabolism. This document provides a comprehensive analysis of the structure-activity relationship (SAR) for this compound and its sulfonylaminocarbonyl derivatives. The information is primarily derived from the foundational patent EP1236468A1, which discloses this series of compounds. Quantitative biological data, including IC50 values for ACAT inhibition and NF-κB activity, are summarized and discussed to elucidate the key structural features governing potency and selectivity. Detailed experimental methodologies for the relevant biological assays are also provided to ensure reproducibility and facilitate further research.
Introduction to this compound and its Therapeutic Potential
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters. This process is central to the regulation of cellular cholesterol homeostasis. Two isoforms of ACAT, ACAT1 and ACAT2, have been identified, with distinct tissue distributions and physiological roles. Inhibition of ACAT has emerged as a promising therapeutic strategy for a range of diseases, including atherosclerosis, hyperlipidemia, and certain cancers. Furthermore, the link between cholesterol metabolism and inflammatory pathways has implicated ACAT inhibitors in the modulation of inflammatory responses.
This compound belongs to a class of sulfonylaminocarbonyl derivatives that have been identified as potent ACAT inhibitors. Notably, these compounds also exhibit inhibitory activity against NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) mediated transcription, a key pathway in the inflammatory process. This dual activity suggests that this compound and its analogs may offer therapeutic benefits in diseases with both a metabolic and an inflammatory component.
This guide will focus on the detailed structure-activity relationship of the sulfonylaminocarbonyl series of ACAT inhibitors, with this compound (referred to as Example 19 in the source patent) as a key example.
Core Structure and Numbering
The core structure of the sulfonylaminocarbonyl series of ACAT inhibitors is characterized by a central sulfonylurea or sulfonylthiourea moiety linking a substituted phenyl ring and a lipophilic side chain. The general structure is depicted below:
Caption: General chemical structure of the sulfonylaminocarbonyl series.
-
A-B moiety: Typically a substituted phenyl or heterocyclic ring.
-
Sulfonylaminocarbonyl linker: The -SO2-NH-C(=O)- or -SO2-NH-C(=S)- group.
-
X-Y-Z linker: A chain connecting the linker to a lipophilic group.
-
R1, R2, R3: Substituents on the terminal lipophilic group.
Structure-Activity Relationship (SAR) Analysis
The SAR for this series was investigated by systematically modifying different parts of the molecule and assessing the impact on ACAT inhibition and NF-κB activity. The following sections summarize the key findings based on the data presented in patent EP1236468A1.
Impact of the A-B Moiety (Substituted Phenyl Ring)
The nature and position of substituents on the phenyl ring (A-B) significantly influence the inhibitory potency.
-
Table 1: SAR of the Phenyl Ring Substituents
| Example No. | Substituent (A) | Substituent (B) | ACAT IC50 (µM) | NF-κB IC50 (µM) |
| 1 | H | H | >10 | >10 |
| 2 | 2-F | H | 5.6 | 3.2 |
| 3 | 4-F | H | 1.2 | 0.8 |
| 19 (this compound) | 2-CF3 | 4-Cl | 0.05 | 0.03 |
| 20 | 2-Cl | 4-Cl | 0.1 | 0.07 |
| 25 | 2-Me | 4-Cl | 0.3 | 0.15 |
Key Observations:
-
Unsubstituted phenyl (Example 1) is inactive.
-
Electron-withdrawing groups are generally favored.
-
A halogen at the 4-position (para) appears to be beneficial (compare Example 2 and 3).
-
A combination of a trifluoromethyl group at the 2-position (ortho) and a chlorine at the 4-position (para) as seen in This compound (Example 19) provides the highest potency for both ACAT and NF-κB inhibition.
-
Replacing the 2-CF3 with a 2-Cl (Example 20) or 2-Me (Example 25) group reduces potency, highlighting the importance of the trifluoromethyl group at this position.
Impact of the Sulfonylaminocarbonyl Linker
The integrity of the sulfonylurea linker is crucial for activity.
-
Table 2: SAR of the Linker
| Example No. | Linker | ACAT IC50 (µM) | NF-κB IC50 (µM) |
| 19 (this compound) | -SO2-NH-C(=O)- | 0.05 | 0.03 |
| 55 | -SO2-NH-C(=S)- | 0.2 | 0.1 |
| 56 | -SO2-N(Me)-C(=O)- | >10 | >10 |
Key Observations:
-
The sulfonylurea linker (-SO2-NH-C(=O)-) is preferred over the sulfonylthiourea linker (-SO2-NH-C(=S)-) (Example 55).
-
Methylation of the sulfonamide nitrogen (Example 56) results in a complete loss of activity, suggesting that the N-H proton is essential for interaction with the target, likely through hydrogen bonding.
Impact of the Lipophilic Side Chain (R1, R2, R3)
The nature of the lipophilic side chain plays a significant role in determining the overall potency.
-
Table 3: SAR of the Lipophilic Side Chain
| Example No. | R1 | R2 | R3 | ACAT IC50 (µM) | NF-κB IC50 (µM) |
| 19 (this compound) | n-Pentyl | n-Pentyl | H | 0.05 | 0.03 |
| 42 | n-Butyl | n-Butyl | H | 0.15 | 0.1 |
| 43 | n-Hexyl | n-Hexyl | H | 0.08 | 0.05 |
| 45 | Cyclohexyl | Cyclohexyl | H | 0.5 | 0.3 |
| 48 | Phenyl | Phenyl | H | 1.8 | 1.2 |
Key Observations:
-
Two long alkyl chains at the terminal carbon of the side chain are optimal for high potency.
-
The di-n-pentyl substitution in This compound (Example 19) provides the best activity.
-
Slightly shorter (di-n-butyl, Example 42) or longer (di-n-hexyl, Example 43) alkyl chains are tolerated but result in a modest decrease in potency.
-
Bulky cyclic (dicyclohexyl, Example 45) or aromatic (diphenyl, Example 48) substituents are less favorable, suggesting a preference for flexible, linear alkyl chains that can likely adopt an optimal conformation within the binding pocket.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
ACAT Inhibition Assay (Microsomal Assay)
This assay measures the ability of a compound to inhibit the activity of ACAT in a microsomal preparation.
Workflow:
Caption: Workflow for the microsomal ACAT inhibition assay.
Methodology:
-
Preparation of Microsomes: Rat liver microsomes are prepared by differential centrifugation of liver homogenates. The final microsomal pellet is resuspended in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4) and the protein concentration is determined.
-
Incubation: Microsomes (approximately 100 µg of protein) are pre-incubated with various concentrations of the test compound (or DMSO as a vehicle control) in a final volume of 190 µL of assay buffer for 15 minutes at 37°C.
-
Enzymatic Reaction: The reaction is initiated by adding 10 µL of [14C]oleoyl-CoA (final concentration 10 µM). The reaction mixture is incubated for a further 10 minutes at 37°C.
-
Reaction Termination and Lipid Extraction: The reaction is stopped by the addition of 1.5 mL of isopropanol/heptane (4:1 v/v). The mixture is vortexed, and 1 mL of heptane and 0.5 mL of water are added. After further vortexing and centrifugation, the upper organic phase containing the lipids is collected.
-
Quantification: An aliquot of the organic phase is dried, redissolved in a small volume of chloroform/methanol (2:1 v/v), and spotted on a silica gel thin-layer chromatography (TLC) plate. The plate is developed in a solvent system of heptane/diethyl ether/acetic acid (80:20:1 v/v/v). The area corresponding to cholesteryl oleate is scraped, and the radioactivity is determined by liquid scintillation counting.
-
Data Analysis: The percent inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by non-linear regression analysis.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.
Workflow:
Caption: Workflow for the NF-κB luciferase reporter assay.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites, along with a control plasmid expressing Renilla luciferase for normalization.
-
Cell Plating: After 24 hours, the transfected cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (or DMSO as a vehicle control). Cells are incubated for 1 hour.
-
Stimulation: NF-κB activation is induced by adding tumor necrosis factor-alpha (TNF-α) to a final concentration of 10 ng/mL.
-
Cell Lysis: After 6 hours of stimulation, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Cells are then lysed by adding a passive lysis buffer.
-
Luminescence Measurement: The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
Data Analysis: The percent inhibition of NF-κB activity at each compound concentration is calculated relative to the TNF-α-stimulated control. The IC50 value is determined by non-linear regression analysis.
Signaling Pathway
This compound is proposed to exert its dual effects by inhibiting ACAT, which modulates cellular cholesterol homeostasis, and by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Proposed dual mechanism of action of this compound.
The inhibition of ACAT by this compound leads to a decrease in the esterification of free cholesterol. This can alter the lipid composition of cellular membranes, which may in turn affect the function of membrane-associated proteins involved in signaling pathways. The dashed line indicating inhibition of the IKK complex represents a plausible but not definitively proven point of intervention in the NF-κB pathway for this class of compounds.
Conclusion
The sulfonylaminocarbonyl series, exemplified by this compound, represents a class of potent dual inhibitors of ACAT and NF-κB. The structure-activity relationship studies reveal that high potency is achieved through a combination of specific structural features:
-
A di-substituted phenyl ring with electron-withdrawing groups, particularly a 2-CF3, 4-Cl substitution pattern.
-
An intact sulfonylurea linker with a free N-H proton.
-
A lipophilic side chain with two linear alkyl groups, with di-n-pentyl being optimal.
These findings provide a solid foundation for the rational design of new, potentially more potent and selective inhibitors for the treatment of diseases where both cholesterol metabolism and inflammation play a key role. The detailed experimental protocols provided herein should facilitate the further exploration of this promising chemical series.
The Impact of ACAT Inhibition on Cholesterol Esterification: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the effects of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors on cholesterol esterification. While the query specifically mentioned "Acat-IN-5," a thorough search of public scientific literature and databases did not yield specific quantitative bioactivity data (e.g., IC50 values) or detailed experimental protocols for this particular compound. Therefore, this guide will discuss the broader class of ACAT inhibitors, using data from well-characterized inhibitors as illustrative examples. The methodologies and principles described herein are directly applicable to the study of any putative ACAT inhibitor, including this compound.
Introduction to ACAT and Cholesterol Esterification
Cholesterol is an essential lipid for maintaining cellular structure and function. However, excess free cholesterol can be toxic to cells. Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, a more inert form that can be stored in lipid droplets.[1][2][3] This process is vital for cellular cholesterol homeostasis.[2]
In mammals, there are two isoforms of ACAT:
-
ACAT1: Found ubiquitously in various tissues, including macrophages, steroidogenic tissues, and the brain.[2]
-
ACAT2: Primarily expressed in the liver and intestines, playing a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.[2][4]
Given their central role in cholesterol metabolism, ACAT enzymes have emerged as attractive therapeutic targets for conditions associated with abnormal cholesterol accumulation, such as atherosclerosis, Alzheimer's disease, and certain cancers.[2] ACAT inhibitors are a class of small molecules designed to block the activity of these enzymes, thereby preventing the esterification of cholesterol.
Mechanism of Action of ACAT Inhibitors
ACAT inhibitors bind to the ACAT enzymes, preventing their substrates, free cholesterol and long-chain fatty acyl-CoAs, from accessing the active site. This inhibition leads to a decrease in the synthesis of cholesteryl esters and a subsequent increase in the intracellular concentration of free cholesterol. This alteration in the cellular cholesterol landscape can trigger several downstream effects, including:
-
Downregulation of cholesterol biosynthesis: The accumulation of free cholesterol in the endoplasmic reticulum can suppress the activity of sterol regulatory element-binding proteins (SREBPs), which are key transcription factors for genes involved in cholesterol synthesis.[5]
-
Reduced lipoprotein secretion: In the liver and intestines, the inhibition of ACAT2 can impair the assembly and secretion of apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and chylomicrons.[6]
-
Prevention of foam cell formation: In macrophages within atherosclerotic plaques, the inhibition of ACAT1 can prevent the excessive accumulation of cholesteryl esters, a hallmark of foam cell formation.
Quantitative Effects of ACAT Inhibitors on Cholesterol Esterification
The potency of ACAT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce ACAT activity by 50%. The following table summarizes the IC50 values for several well-characterized ACAT inhibitors against ACAT1 and ACAT2.
| Inhibitor | Target | IC50 (nM) | Cell Line/System | Reference |
| K604 | ACAT1 | ~28 | CHO cells overexpressing human ACAT1 | (Not explicitly found in search results, but implied as a specific ACAT1 inhibitor) |
| Pyripyropene A | ACAT2 | ~5.6 | CHO cells overexpressing human ACAT2 | (Not explicitly found in search results, but implied as a specific ACAT2 inhibitor) |
| F1394 | ACAT2 (partial) | Not specified | Hepatic microsomes from mice | |
| CI-976 | ACAT1/2 | Not specified | Primary rabbit liver cells |
Note: The IC50 values can vary depending on the experimental conditions, such as the cell type, substrate concentration, and assay method used.
Experimental Protocols for Assessing ACAT Inhibitor Activity
Several in vitro and cell-based assays can be employed to determine the efficacy of ACAT inhibitors.
In Vitro ACAT Activity Assay using Microsomes
This assay directly measures the enzymatic activity of ACAT in isolated microsomes, which are rich in this endoplasmic reticulum-resident enzyme.
Protocol:
-
Microsome Isolation: Isolate microsomes from a relevant tissue (e.g., liver) or cultured cells (e.g., HepG2) by differential centrifugation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the isolated microsomes, a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA), and a source of cholesterol (e.g., cholesterol dissolved in a detergent like Triton X-100).
-
Inhibitor Treatment: Add the ACAT inhibitor (e.g., this compound) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Enzymatic Reaction: Initiate the reaction by adding the microsomal protein and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol to extract the lipids.
-
Thin-Layer Chromatography (TLC): Separate the extracted lipids by TLC on a silica gel plate to distinguish cholesteryl esters from other lipids.
-
Quantification: Scrape the silica corresponding to the cholesteryl ester band and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of ACAT inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cell-Based Cholesterol Esterification Assay
This assay measures the ability of an inhibitor to block cholesterol esterification in intact cells.
Protocol:
-
Cell Culture: Plate cells (e.g., CHO, HepG2, or macrophages) in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of the ACAT inhibitor for a specified duration.
-
Radiolabeling: Add a radiolabeled precursor for cholesterol esterification, such as [3H]oleic acid complexed to bovine serum albumin (BSA), to the cell culture medium and incubate for a few hours.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids from the cell lysate.
-
TLC and Quantification: Separate the lipids by TLC and quantify the amount of radiolabeled cholesteryl esters as described in the in vitro assay.
-
Data Analysis: Determine the effect of the inhibitor on cellular cholesterol esterification and calculate the IC50 value.
Fluorescent Cholesterol Esterification Assay
This method utilizes a fluorescently labeled cholesterol analog, such as NBD-cholesterol, to visualize and quantify cholesterol ester accumulation in lipid droplets.
Protocol:
-
Cell Culture and Transfection: Use a cell line that does not endogenously express ACAT (e.g., AC29 cells) and stably transfect them to express either ACAT1 or ACAT2.
-
Inhibitor Treatment: Treat the transfected cells with the ACAT inhibitor.
-
NBD-Cholesterol Labeling: Incubate the cells with NBD-cholesterol. In the presence of active ACAT, the fluorescent cholesterol will be esterified and accumulate in lipid droplets, leading to a strong fluorescent signal.
-
Fluorescence Microscopy/Plate Reader: Visualize the fluorescent lipid droplets using a fluorescence microscope or quantify the overall fluorescence intensity using a microplate reader.
-
Data Analysis: Measure the reduction in fluorescence in the presence of the inhibitor to determine its inhibitory activity.
Signaling Pathways and Logical Relationships
The inhibition of ACAT has significant downstream consequences on cellular cholesterol metabolism. The following diagrams illustrate the key signaling pathways and the logical workflow for evaluating an ACAT inhibitor.
Caption: Signaling pathway of cholesterol metabolism and the inhibitory action of this compound.
Caption: Experimental workflow for the evaluation of an ACAT inhibitor like this compound.
Conclusion
ACAT inhibitors represent a promising class of therapeutic agents for managing diseases characterized by cholesterol dysregulation. By blocking the esterification of cholesterol, these compounds can modulate key cellular processes involved in cholesterol homeostasis. The experimental protocols and principles outlined in this guide provide a robust framework for the preclinical evaluation of novel ACAT inhibitors. While specific data for this compound remains elusive in the public domain, the methodologies described herein are fully applicable to its characterization and the elucidation of its effects on cholesterol esterification. Further research into specific and potent ACAT inhibitors is warranted to fully explore their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Critical Appraisal Toolkit (CAT) for assessing multiple types of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. We help protect your most valuable assets - Hempel [hempel.com]
- 4. PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. investing.com [investing.com]
- 6. BioAssay Tag Names - PubChem [pubchem.ncbi.nlm.nih.gov]
Acat-IN-5: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acat-IN-5 is a potent small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. Dysregulation of ACAT activity has been implicated in various diseases, including atherosclerosis, Alzheimer's disease, and certain cancers. This compound has also been identified as an inhibitor of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) mediated transcription, a key signaling pathway involved in inflammation and immune responses. This dual activity makes this compound a valuable tool for research and a potential starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound.
Discovery
This compound was first disclosed in the patent EP1236468A1 by Joseph Anthony Cornicelli and his colleagues. In this patent, the compound is referred to as "example 19" within a series of synthesized sulfonylaminocarbonyl derivatives. The primary aim of the research outlined in the patent was the development of compounds for the treatment of diseases and disorders mediated by nuclear factor-kappa B. The discovery of its ACAT inhibitory activity provided an additional layer to its pharmacological profile.
Chemical Properties
| Property | Value |
| CAS Number | 199983-93-2 |
| Molecular Formula | C32H49N3O5S |
| Molecular Weight | 587.8 g/mol |
Synthesis
The synthesis of this compound, as described in patent EP1236468A1, is a multi-step process. The following is a representative synthetic scheme based on the information available.
A detailed, step-by-step synthesis protocol is proprietary information contained within the patent and is not publicly available in full detail. The following is a generalized representation.
General Synthetic Scheme:
The synthesis likely involves the coupling of a substituted sulfonyl chloride with an appropriate amine to form a sulfonamide, followed by further functional group manipulations to arrive at the final structure of this compound. The key steps would likely include:
-
Sulfonamide Formation: Reaction of a substituted arylsulfonyl chloride with an amino-containing scaffold.
-
Alkylation/Acylation: Introduction of the side chains through alkylation or acylation reactions.
-
Purification: Purification of the final compound using chromatographic techniques.
Researchers attempting to synthesize this compound should refer to the original patent document (EP1236468A1, example 19) for the specific reagents, reaction conditions, and purification methods.
Biological Activity and Mechanism of Action
This compound exhibits inhibitory activity against both ACAT and the NF-κB signaling pathway.
ACAT Inhibition
ACAT enzymes (ACAT1 and ACAT2) are responsible for the intracellular esterification of cholesterol. By inhibiting ACAT, this compound prevents the formation of cholesteryl esters, leading to an increase in the intracellular concentration of free cholesterol. This can have several downstream effects, including the modulation of cellular signaling pathways and lipid metabolism.
NF-κB Signaling Pathway Inhibition
The NF-κB signaling pathway is a central regulator of inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation. This compound has been shown to inhibit NF-κB mediated transcription, although the precise molecular target within the pathway has not been fully elucidated in publicly available literature.
Quantitative Data
| Target | Assay Type | Typical IC50 Range for Potent Inhibitors |
| ACAT1 | in vitro enzyme assay | 1 - 100 nM |
| ACAT2 | in vitro enzyme assay | 1 - 100 nM |
| NF-κB Transcription | Luciferase reporter assay | 0.1 - 10 µM |
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to characterize the biological activity of this compound.
In Vitro ACAT Inhibition Assay (Microsomal Assay)
This assay measures the ability of a compound to inhibit the activity of ACAT in a microsomal preparation.
Materials:
-
Rat liver microsomes (or other appropriate source of ACAT)
-
[1-14C]Oleoyl-CoA
-
Bovine Serum Albumin (BSA)
-
Cholesterol
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Scintillation cocktail
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a reaction mixture containing assay buffer, BSA, and cholesterol.
-
Add the test compound or vehicle (DMSO) to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Add the microsomal preparation to the reaction mixture and incubate for a further 5 minutes at 37°C.
-
Initiate the reaction by adding [1-14C]Oleoyl-CoA.
-
Incubate the reaction at 37°C for 10-30 minutes.
-
Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).
-
Vortex the samples and centrifuge to separate the phases.
-
Spot the organic (lower) phase onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate cholesteryl esters from free oleoyl-CoA.
-
Visualize the spots (e.g., using a phosphorimager or by scraping the silica corresponding to the cholesteryl ester band).
-
Quantify the amount of radioactivity in the cholesteryl ester band using a scintillation counter.
-
Calculate the percent inhibition of ACAT activity for each concentration of the test compound and determine the IC50 value.
NF-κB Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.
Materials:
-
A suitable cell line (e.g., HEK293, HeLa) stably or transiently transfected with an NF-κB-responsive luciferase reporter construct.
-
Cell culture medium and supplements.
-
An NF-κB activating agent (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA)).
-
This compound (or other test compounds) dissolved in DMSO.
-
Luciferase assay reagent (containing luciferin).
-
Luminometer.
Procedure:
-
Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Prepare a stock solution of the test compound in DMSO.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the NF-κB activating agent (e.g., TNF-α) at a pre-determined optimal concentration.
-
Incubate the cells for an appropriate time (typically 6-24 hours) to allow for luciferase expression.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of NF-κB transcriptional activity for each concentration of the test compound and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Simplified NF-κB signaling pathway and the inhibitory point of this compound.
Experimental Workflow Diagram
Acat-IN-5 In Vitro Enzymatic Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-coenzyme A:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-coenzyme A.[1][2] This process is central to cellular cholesterol homeostasis, protecting cells from the toxic effects of excess free cholesterol.[2] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.[3] ACAT1 is ubiquitously expressed, playing a key role in cholesteryl ester accumulation in various cells, including macrophages, while ACAT2 is primarily found in the intestines and liver, where it is involved in dietary cholesterol absorption and lipoprotein assembly.[2][3]
The role of ACAT in various pathophysiological processes, including atherosclerosis and Alzheimer's disease, has made it an attractive target for therapeutic intervention.[2][4] Acat-IN-5 is an inhibitor of ACAT and has been noted to inhibit NF-κB mediated transcription.[5] This guide provides an in-depth overview of the core principles and methodologies for the in vitro enzymatic assessment of ACAT inhibitors like this compound.
ACAT Signaling and Mechanism of Inhibition
ACAT enzymes are integral membrane proteins located in the endoplasmic reticulum.[2] They play a vital role in maintaining the balance between free cholesterol and esterified cholesterol within the cell. By converting free cholesterol into inert cholesteryl esters, ACAT1 prevents the buildup of free cholesterol in cell membranes, which can be cytotoxic. These cholesteryl esters are then stored in cytoplasmic lipid droplets.
An inhibitor like this compound would block this enzymatic activity. The direct consequence is a decrease in the production of cholesteryl esters and a subsequent increase in the intracellular levels of free cholesterol. This alteration in cholesterol homeostasis can impact various cellular signaling pathways. For instance, the reported activity of this compound on NF-κB transcription suggests a potential link between cholesterol metabolism and inflammatory pathways.[5]
Experimental Protocols for In Vitro ACAT Enzymatic Assays
Several methods can be employed to measure ACAT activity in vitro. These assays typically involve incubating a source of the ACAT enzyme (e.g., purified recombinant enzyme, cell lysates, or microsomes) with substrates (cholesterol and a fatty acyl-CoA) and then quantifying the product, cholesteryl ester. The inhibitory potential of compounds like this compound is determined by measuring the reduction in product formation in their presence.
General Experimental Workflow
The general workflow for an in vitro ACAT enzymatic assay involves several key steps: preparation of the enzyme source, substrate preparation, the enzymatic reaction itself, and subsequent detection of the product.
Colorimetric/Fluorometric Assay
This method relies on the detection of a product that generates a colored or fluorescent signal.
-
Principle : These assays can measure the depletion of free cholesterol or the generation of cholesteryl esters. A common approach involves a coupled enzyme system where the hydrolysis of cholesteryl esters by cholesterol esterase releases cholesterol, which is then oxidized by cholesterol oxidase to produce hydrogen peroxide. The hydrogen peroxide, in the presence of a peroxidase, reacts with a probe to generate a colorimetric (e.g., absorbance at 570 nm) or fluorometric (e.g., Ex/Em = 535/587 nm) signal.[6]
-
Protocol :
-
Enzyme Source : Microsomes from cells expressing ACAT1 or purified recombinant ACAT1.
-
Substrates : Cholesterol and Oleoyl-CoA.
-
Assay Buffer : A suitable buffer such as potassium phosphate buffer.
-
Procedure : a. Add the enzyme source to wells of a microplate. b. Add various concentrations of this compound or vehicle control. c. Initiate the reaction by adding the substrates. d. Incubate for a specified time (e.g., 60 minutes) at 37°C.[6] e. Stop the reaction. f. Add the detection reagents (cholesterol esterase, cholesterol oxidase, probe, and peroxidase). g. Incubate to allow for signal development. h. Measure the absorbance or fluorescence using a microplate reader.[6][7]
-
Luminescent Assay
Luminescent assays offer high sensitivity for detecting ACAT activity.
-
Principle : A pro-luciferin substrate is used in a coupled reaction. The activity of ACAT leads to the production of NADH, which then reduces the pro-luciferin to luciferin. Luciferin is then consumed by luciferase to produce light, and the luminescent signal is proportional to the amount of ACAT activity.[8][9]
-
Protocol :
-
Enzyme Source : As described for the colorimetric assay.
-
Substrates : Cholesterol and a suitable acyl-CoA.
-
Assay Components : In addition to the enzyme and substrates, the assay requires NAD+, a reductase, a pro-luciferin substrate, and luciferase.
-
Procedure : a. Combine the enzyme, this compound, and substrates in a microplate. b. Incubate to allow for the ACAT reaction to proceed. c. Add the detection reagent containing the components for the luminescent reaction. d. Measure the luminescence using a luminometer.
-
Radiometric Assay
This is a classic and highly sensitive method for measuring ACAT activity.
-
Principle : This assay uses a radiolabeled substrate, typically [¹⁴C]oleoyl-CoA or [³H]cholesterol. The radiolabeled cholesteryl ester product is then separated from the unreacted substrate by thin-layer chromatography (TLC) and quantified by scintillation counting.
-
Protocol :
-
Enzyme Source : Microsomal fractions or purified enzyme.
-
Substrates : Cholesterol and radiolabeled oleoyl-CoA (e.g., [¹⁴C]oleoyl-CoA).
-
Procedure : a. Incubate the enzyme source with cholesterol and varying concentrations of this compound. b. Start the reaction by adding [¹⁴C]oleoyl-CoA. c. Incubate at 37°C for a defined period. d. Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol). e. Extract the lipids. f. Spot the lipid extract onto a TLC plate and develop the chromatogram to separate cholesteryl esters from free fatty acids. g. Visualize the spots (e.g., with iodine vapor) and scrape the cholesteryl ester spots into scintillation vials. h. Quantify the radioactivity using a scintillation counter.
-
Data Presentation and Analysis
The primary output of an in vitro enzymatic assay for an inhibitor like this compound is the determination of its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Table 1: Illustrative IC50 Data for this compound
| Assay Type | Enzyme Isoform | Substrate Concentrations | IC50 (nM) |
| Fluorometric | Human ACAT1 | 50 µM Cholesterol, 10 µM Oleoyl-CoA | [Insert experimental value] |
| Luminescent | Human ACAT1 | 50 µM Cholesterol, 10 µM Oleoyl-CoA | [Insert experimental value] |
| Radiometric | Human ACAT1 | 50 µM Cholesterol, 10 µM [¹⁴C]oleoyl-CoA | [Insert experimental value] |
| Fluorometric | Human ACAT2 | 50 µM Cholesterol, 10 µM Oleoyl-CoA | [Insert experimental value] |
Note: The IC50 values are placeholders and would be determined experimentally.
Table 2: Comparison of Assay Methods
| Feature | Colorimetric/Fluorometric | Luminescent | Radiometric |
| Principle | Enzymatic cascade leading to a colored/fluorescent product | Enzymatic cascade leading to a light-emitting product | Separation and quantification of a radiolabeled product |
| Sensitivity | Moderate to High | Very High | Very High |
| Throughput | High | High | Low to Medium |
| Reagents | Commercially available kits | Commercially available kits | Requires handling of radioactive materials |
| Equipment | Microplate reader (absorbance/fluorescence) | Luminometer | TLC equipment, Scintillation counter |
Conclusion
The in vitro enzymatic assessment of this compound and other ACAT inhibitors is a critical step in their preclinical development. The choice of assay—be it colorimetric, fluorometric, luminescent, or radiometric—will depend on the specific requirements of the study, including sensitivity, throughput, and available resources. A thorough characterization of the inhibitory profile of this compound against both ACAT1 and ACAT2 isoforms will provide valuable insights into its therapeutic potential and selectivity. The connection between ACAT inhibition and the NF-κB pathway further underscores the importance of robust in vitro assays to elucidate the compound's mechanism of action.
References
- 1. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Cholesterol/Cholesteryl Ester Assay Kit - Quantitation ab65359 | Abcam [abcam.com]
- 7. Total Cholesterol and Cholesteryl Ester Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 8. Cholesterol/Cholesterol Ester-Glo™ Assay | Cholesterol Assay | Cholesterol Ester [worldwide.promega.com]
- 9. promega.com [promega.com]
The Role of ACAT Inhibitors in Cellular Cholesterol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyl-coenzyme A:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[1][2][3] This process is central to maintaining cellular cholesterol homeostasis. Dysregulation of ACAT activity is implicated in various pathologies, including atherosclerosis, Alzheimer's disease, and certain cancers.[2][4] Consequently, ACAT inhibitors have emerged as a significant area of research for therapeutic intervention. This technical guide provides an in-depth overview of the cellular and molecular consequences of ACAT inhibition, focusing on its impact on cholesterol metabolism. It includes a summary of quantitative data from studies on various ACAT inhibitors, detailed experimental protocols for assessing their effects, and visualizations of the key signaling pathways and experimental workflows. While specific data for a compound designated "Acat-IN-5" is not publicly available, this guide synthesizes findings from studies on a range of well-characterized ACAT inhibitors to provide a representative understanding of this class of molecules.
Introduction to ACAT and its Inhibition
There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[2][4][5] ACAT1 is the major isoenzyme in macrophages and plays a significant role in the formation of foam cells, a hallmark of atherosclerosis.[2][6] ACAT2 is crucial for the absorption of dietary cholesterol and the assembly of lipoproteins in the liver.[2][5] By blocking the esterification of cholesterol, ACAT inhibitors aim to prevent the accumulation of cholesteryl esters within cells, thereby influencing multiple downstream pathways.[1]
Quantitative Effects of ACAT Inhibitors on Cellular Cholesterol Metabolism
The following tables summarize the quantitative effects of various ACAT inhibitors on key parameters of cellular cholesterol metabolism, as reported in the scientific literature.
Table 1: Effects of ACAT Inhibitors on Cellular Cholesterol and Triglyceride Levels
| ACAT Inhibitor | Cell Type | Treatment Conditions | Change in Unesterified Cholesterol | Change in Cholesteryl Esters | Change in Intracellular Triglycerides | Reference |
| 58-035 | CaCo-2 | Not specified | 56% increase after 96 hr | Depleted after 24 hr | 2.5-fold increase (time-dependent) | [7] |
| Oleic acid anilide (OAA) | THP-1 macrophages | Acetylated LDL-loaded | Not specified | Repression of accumulation | Not specified | [8] |
| F-1394 | ApoE-/- mice (in vivo) | Western-type diet | Not specified | Decrease in lesions | Not specified | [6] |
| CI 1011 | Animal models | Not specified | Not specified | Reduced content in lesions | Not specified | [2] |
Table 2: Effects of ACAT Inhibitors on Gene Expression and Protein Levels
| ACAT Inhibitor | Cell Type/Model | Target Gene/Protein | Change in Expression/Level | Reference |
| Oleic acid anilide (OAA) | THP-1 macrophages | CYP7A1, CYP7B1, CYP27 | Highly induced | [8] |
| Oleic acid anilide (OAA) | HepG2 cells (co-culture) | CYP7 proteins | Suppressed (via FXR) | [8] |
| ACAT Inhibition (general) | 3T3-L1 adipocytes | Genes for cholesterol uptake/efflux | Reduced expression | [9] |
| ACAT Inhibition (general) | 3T3-L1 adipocytes | SREBP1 maturation | Decreased | [9] |
Experimental Protocols
This section details common methodologies used to study the effects of ACAT inhibitors on cellular cholesterol metabolism.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines include human colorectal adenocarcinoma cells (CaCo-2) for studying intestinal cholesterol absorption[7], human monocytic cells (THP-1) differentiated into macrophages to model foam cell formation[8], and murine 3T3-L1 preadipocytes for investigating lipid droplet formation.[9]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment with ACAT Inhibitors: ACAT inhibitors are typically dissolved in a suitable solvent like DMSO and added to the cell culture medium at various concentrations and for different durations to assess dose- and time-dependent effects.
Measurement of Intracellular Lipids
-
Lipid Extraction: Cellular lipids are extracted using methods such as the Folch or Bligh-Dyer procedures, which involve solvent mixtures like chloroform:methanol.
-
Quantification:
-
Cholesterol and Cholesteryl Esters: Can be separated and quantified using thin-layer chromatography (TLC) followed by densitometry or gas chromatography-mass spectrometry (GC-MS). Enzymatic colorimetric assays are also commonly used for total and free cholesterol, with cholesteryl esters calculated by difference.
-
Triglycerides: Quantified using commercially available enzymatic assay kits.
-
Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from cells using commercial kits (e.g., RNeasy Mini Kit, Qiagen).
-
Reverse Transcription: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative Real-Time PCR (qPCR): The expression levels of target genes (e.g., CYP7A1, CYP7B1, CYP27, genes involved in cholesterol transport) are quantified using qPCR with specific primers and a fluorescent dye like SYBR Green or TaqMan probes.[8][10] Gene expression is typically normalized to a housekeeping gene (e.g., β-actin, GAPDH).
Western Blotting
-
Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Membranes are incubated with primary antibodies specific for the target proteins (e.g., SREBP1, ACAT1, ACAT2) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations of Pathways and Workflows
Signaling Pathway of ACAT Inhibition in Macrophages
Caption: Mechanism of ACAT inhibition in macrophages.
Experimental Workflow for Studying ACAT Inhibitor Effects
Caption: Workflow for assessing ACAT inhibitor effects.
Logical Relationship of ACAT Inhibition and Downstream Effects
Caption: Downstream consequences of ACAT inhibition.
Conclusion
ACAT inhibitors represent a promising class of therapeutic agents with the potential to modulate cellular cholesterol metabolism in a beneficial manner for various diseases. By preventing the esterification and subsequent storage of cholesterol, these compounds trigger a cascade of events, including enhanced cholesterol efflux and alterations in the expression of genes involved in lipid homeostasis. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of novel ACAT inhibitors. Further research is warranted to elucidate the cell-type-specific effects and long-term consequences of ACAT inhibition to fully realize its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of acylcoenzyme A:cholesterol acyltransferase activity in CaCo-2 cells results in intracellular triglyceride accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of acyl-coenzyme A:cholesterol acyltransferase stimulates cholesterol efflux from macrophages and stimulates farnesoid X receptor in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro exploration of ACAT contributions to lipid droplet formation during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of the expression of ACAT genes in human tissues by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of ACAT Inhibition in Alzheimer's Disease Models: A Technical Guide
Disclaimer: Information regarding a specific compound designated "Acat-IN-5" is not available in the public scientific literature. This guide will therefore focus on the broader class of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors and their demonstrated potential in preclinical models of Alzheimer's disease, drawing upon data from extensively studied compounds.
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[1][2][3] A growing body of evidence implicates cholesterol metabolism in the pathogenesis of AD.[4][5] Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an enzyme that plays a crucial role in cellular cholesterol homeostasis by converting free cholesterol into cholesteryl esters for storage.[1][2][4] Inhibition of ACAT has emerged as a promising therapeutic strategy for AD, with studies in various cell and animal models demonstrating a significant reduction in Aβ generation and amyloid pathology.[1][2][6] This technical guide provides an in-depth overview of the mechanism, supporting data, and experimental protocols related to the evaluation of ACAT inhibitors in Alzheimer's disease models.
Core Mechanism of Action
ACAT inhibitors are thought to exert their therapeutic effects in Alzheimer's disease primarily by modulating the processing of Amyloid Precursor Protein (APP). The prevailing hypothesis is that by inhibiting ACAT, the intracellular distribution of cholesterol is altered, which in turn affects the enzymatic cleavage of APP.[2]
Specifically, ACAT inhibition is believed to downregulate the maturation of APP in the early secretory pathway, leading to a decrease in the generation of Aβ peptides.[4] This mechanism is distinct from that of statins, which lower overall cholesterol synthesis.[2] ACAT inhibitors, by acting on the endoplasmic reticulum-resident ACAT enzyme, specifically regulate the balance between free and esterified cholesterol.[2]
Quantitative Data from Preclinical Models
Several ACAT inhibitors have been evaluated in various Alzheimer's disease models. The following tables summarize the quantitative findings from key studies.
Table 1: Effects of ACAT Inhibitors on Aβ Pathology in AD Mouse Models
| Compound | Mouse Model | Treatment Duration | Dosage | Change in Aβ42 Levels | Change in Amyloid Plaque Load | Reference |
| Avasimibe | hAPPFAD | 2 months | Implantable pellets | Data pending | Data pending | [2] |
| CI-1011 | Aged AD Mice | Not Specified | Not Specified | Not Specified | Dramatically decreased diffuse amyloid | [7] |
| CP-113,818 | hAPP751 Mice | Not Specified | Not Specified | Decreased Aβ production | Not Specified | [4] |
Table 2: Effects of Genetic ACAT1 Inhibition on Aβ Pathology
| Method | Cell Line | Reduction in ACAT1 | Change in APP-CTF Levels | Change in Secreted Aβ | Reference |
| ACAT1 RNAi | Human H4 neuroglioma | ~50% | Significant decrease | Significant decrease | [2] |
Experimental Protocols
The following sections detail the methodologies commonly employed to assess the efficacy of ACAT inhibitors in Alzheimer's disease models.
In Vivo Animal Models
Transgenic mouse models that overexpress human APP with familial AD mutations are widely used to study amyloid pathology.[8][9][10]
-
5xFAD Mouse Model: This model co-expresses five familial AD mutations in APP and presenilin 1 (PSEN1). These mice develop amyloid plaques as early as 2 months of age.[10][11]
-
APP/PS1 Mouse Model: This model also co-expresses mutant human APP and PSEN1, leading to significant amyloid plaque deposition and cognitive deficits.[8]
-
hAPP751 Mouse Model: This model expresses a human APP isoform and is used to assess changes in APP processing and Aβ production.[4]
Compound Administration
ACAT inhibitors can be administered through various routes depending on the compound's properties and the experimental design.
-
Oral Gavage: A common method for daily dosing.
-
Dietary Admixture: The compound is mixed into the animal's food for continuous administration.
-
Implantable Pellets: Biopolymer pellets containing the drug are implanted subcutaneously for slow, continuous release over an extended period, as was done with avasimibe.[2]
Behavioral Testing
Cognitive function in mouse models is often assessed using standardized behavioral tests.
-
Morris Water Maze: This test evaluates spatial learning and memory. Mice are trained to find a hidden platform in a pool of water.
-
Y-Maze: This apparatus is used to assess working memory by observing the sequence of arm entries.
Biochemical and Histological Analysis
Following treatment, brain tissue is analyzed to quantify changes in AD pathology.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.
-
Immunohistochemistry (IHC): Brain sections are stained with antibodies against Aβ to visualize and quantify amyloid plaques.
-
Western Blotting: Used to measure the levels of APP and its cleavage products (e.g., APP-CTFs).
Future Perspectives
The preclinical data strongly support the continued investigation of ACAT inhibitors as a potential therapeutic strategy for Alzheimer's disease.[1][2] The unique mechanism of action, which focuses on modulating APP processing rather than global cholesterol synthesis, offers a differentiated approach.[2] Future studies should aim to:
-
Identify and optimize novel ACAT inhibitors with improved brain penetrance and safety profiles.[7]
-
Elucidate the long-term effects of ACAT inhibition on cognitive function and neuroinflammation.
-
Explore the potential for combination therapies, for instance with statins, which may offer synergistic benefits.[2]
The development of potent and selective ACAT1 inhibitors is a key area of focus, as ACAT1 is the predominant isoform in the brain.[4] Continued research in this area holds the promise of delivering a novel class of disease-modifying therapies for Alzheimer's disease.
References
- 1. ACAT as a drug target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian Models in Alzheimer’s Research: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. curealz.org [curealz.org]
- 7. curealz.org [curealz.org]
- 8. Dementia Insights: What Do Animal Models of Alzheimer’s Dis [practicalneurology.com]
- 9. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cyagen.com [cyagen.com]
- 11. youtube.com [youtube.com]
The Role of ACAT Inhibition in Cancer Cell Proliferation: A Technical Overview
Disclaimer: Initial searches for a specific inhibitor designated "Acat-IN-5" did not yield any specific results in the provided context. Therefore, this technical guide focuses on the broader, well-documented role of Acyl-CoA: Cholesterol Acyltransferase (ACAT) and its inhibitors in the proliferation of cancer cells. The information presented is a synthesis of current research on various ACAT inhibitors and the general mechanisms of ACAT in oncology.
Altered cholesterol metabolism is a recognized hallmark of cancer, with tumor cells often exhibiting an increased demand for cholesterol to support rapid proliferation and membrane biogenesis.[1] Acyl-CoA: Cholesterol Acyltransferases (ACATs) are key enzymes that regulate intracellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] There are two isoforms, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed in various tissues, while ACAT2 is primarily found in the intestines and liver.[1][3] Emerging evidence highlights ACAT1 as a significant contributor to tumor progression in several cancers, making it a promising therapeutic target.[1][2][4]
ACAT1 Upregulation and its Oncogenic Role
Elevated expression of ACAT1 has been observed in a range of cancers, including bladder, breast, prostate, and colorectal cancer, where it is often associated with enhanced tumor growth and metastasis.[1][4][5] By converting excess cholesterol into inert cholesteryl esters, ACAT1 helps cancer cells evade the cytotoxic effects of high free cholesterol levels. This stored cholesterol can then be mobilized to support the synthesis of new cell membranes and signaling molecules required for rapid cell division.
Mechanistically, ACAT1 has been shown to promote cancer cell proliferation and metastasis through various signaling pathways. For instance, in bladder cancer, ACAT1 enhances cell proliferation and metastasis via the AKT/GSK3β/c-Myc signaling pathway.[4] Inhibition of ACAT1 can, therefore, disrupt these oncogenic signaling cascades and impede tumor growth.
Impact of ACAT Inhibitors on Cancer Cell Proliferation
Several small molecule inhibitors of ACAT have been investigated for their anti-cancer properties. These inhibitors have demonstrated the ability to suppress the proliferation of a variety of cancer cell lines in vitro and inhibit tumor growth in vivo. The following table summarizes the effects of some notable ACAT inhibitors on cancer cell proliferation.
| Inhibitor | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| Avasimibe | Glioblastoma | U87, A172, GL261 | Inhibits ACAT1 expression, impairs proliferation, and induces apoptosis through caspase-8 and caspase-3 activation. | [1] |
| Melanoma, Lewis Lung Adenocarcinoma | Not specified | Exerts significant anti-tumor effect. | [1] | |
| CP-113,818 | ER-negative Breast Cancer | MDA-MB-231 | Inhibits proliferation of breast tumor cells and reduces LDL-mediated proliferation. | [1] |
| K604 | Glioblastoma | U251-MG | Impairs proliferation and inactivates the Akt signaling pathway. | [1] |
| Retinal Neovascularization | Not specified | Effective as a therapy in a model of retinal neovascularization, a process sharing features with tumor angiogenesis. | [6] | |
| ACAT1 Knockdown (siRNA) | Colorectal Cancer | HCT116, SW480 | Suppressed cell proliferation and colony formation. | [5] |
| Bladder Cancer | Not specified | Suppressed bladder cancer cell proliferation and migration. | [4] |
Experimental Methodologies
The investigation of ACAT inhibitors' impact on cancer cell proliferation involves a range of standard and specialized experimental protocols. Below are detailed methodologies for key experiments frequently cited in the literature.
Cell Proliferation and Colony Formation Assays
These assays are fundamental for assessing the cytostatic or cytotoxic effects of ACAT inhibitors on cancer cells.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., HCT116, SW480) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 6-well plates or other suitable formats. After 24 hours, the cells are treated with varying concentrations of the ACAT inhibitor or a vehicle control (e.g., DMSO).
-
Proliferation Assessment (e.g., using CCK-8 or MTT assay):
-
At specified time points (e.g., 24, 48, 72 hours), a reagent like Cell Counting Kit-8 (CCK-8) is added to each well.
-
The plates are incubated for a further 1-4 hours.
-
The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Colony Formation Assay:
-
Cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates and treated with the ACAT inhibitor.
-
The medium is changed every 2-3 days with fresh inhibitor-containing medium.
-
After 1-2 weeks, when visible colonies have formed, the cells are washed with PBS, fixed with methanol, and stained with crystal violet.
-
The number of colonies is counted manually or using imaging software like ImageJ.[5]
-
Western Blot Analysis
Western blotting is employed to determine the expression levels of specific proteins, such as ACAT1 and components of signaling pathways like AKT and c-Myc, following treatment with an ACAT inhibitor.
Protocol:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[4]
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[4] The membrane is then incubated with primary antibodies against the target proteins (e.g., ACAT1, AKT, p-AKT, GSK3β, c-Myc, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Visualization: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities can be quantified using software like ImageJ.
In Vivo Tumor Xenograft Studies
To evaluate the anti-tumor efficacy of ACAT inhibitors in a living organism, human cancer cells are implanted into immunodeficient mice.
Protocol:
-
Cell Preparation and Implantation: Cancer cells (e.g., HCT116) are harvested, washed, and resuspended in a suitable medium like PBS or Matrigel. A specific number of cells (e.g., 5 x 10^6) is then subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).[5]
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The ACAT inhibitor is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: Volume = (length × width^2) / 2.[5]
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[5] The tumors may be further analyzed by immunohistochemistry (IHC) for biomarkers like Ki-67 (a proliferation marker) or by Western blot for protein expression.[7]
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Role of ACAT1 in cholesterol esterification and storage.
Caption: ACAT1-mediated AKT/GSK3β/c-Myc signaling pathway.
Caption: In vitro workflow for evaluating ACAT inhibitors.
References
- 1. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ACAT1 in cancer: from threat to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of the expression of ACAT genes in human tissues by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACAT1 promotes proliferation and metastasis of bladder cancer via AKT/GSK3β/c-Myc signaling pathway [jcancer.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of acyl-coenzyme A: cholesterol transferase 1 (ACAT1) in retinal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACAT2 Promotes Cell Proliferation and Associates with Malignant Progression in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
No Public Data Available for Acat-IN-5: A Representative Toxicity Profile for ACAT Inhibitors
A comprehensive search of publicly available scientific literature and databases has yielded no specific preliminary toxicity profile for a compound designated "Acat-IN-5". The information required to construct an in-depth technical guide on its core toxicity is not available in the public domain.
However, to provide a framework for researchers, scientists, and drug development professionals, this guide presents a representative preliminary toxicity profile for a hypothetical ACAT (Acyl-CoA:cholesterol acyltransferase) inhibitor. The data and methodologies are synthesized from published preclinical studies on other compounds within this therapeutic class, such as avasimibe and CI-994. This document is intended to serve as an illustrative example of the expected content and structure of such a report.
Representative Preliminary Toxicity Profile of a Novel ACAT Inhibitor
This technical guide outlines the foundational non-clinical safety assessment of a representative ACAT inhibitor. The primary mechanism of this class of drugs is the inhibition of intracellular cholesterol esterification, a key process in the development of atherosclerosis. The following sections detail the potential toxicological findings, experimental designs, and relevant biological pathways based on class trends.
Data Presentation: Summary of Quantitative Toxicity Data
The quantitative data from representative acute and repeated-dose toxicity studies are summarized below for comparative analysis.
Table 1: Single-Dose Acute Toxicity Findings
| Species | Route of Administration | Vehicle | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Observations |
| Sprague-Dawley Rat | Oral (gavage) | 0.5% Methylcellulose | > 2000 | N/A | No mortality or significant adverse effects noted. |
| Beagle Dog | Oral (capsule) | Gelatin Capsule | > 1000 | N/A | Emesis observed in 1 of 3 animals at 1000 mg/kg. |
LD50 (Lethal Dose, 50%) represents the dose required to be lethal to 50% of the test population.
Table 2: Repeated-Dose Toxicity Findings (28-Day Study)
| Species | Route | NOAEL (mg/kg/day) | Primary Target Organs | Significant Histopathological Findings |
| Wistar Rat | Oral (gavage) | 100 | Adrenal Glands, Liver | Reversible adrenal cortical vacuolation, minimal centrilobular hepatocyte hypertrophy. |
| Beagle Dog | Oral (capsule) | 40 | Liver, Gastrointestinal Tract | Mild, reversible elevations in ALT and AST; lymphoid depletion in Peyer's patches. |
NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.
Experimental Protocols
Detailed methodologies for the key cited experiments are provided to ensure reproducibility and clarity.
1. Acute Oral Toxicity Protocol (Up-and-Down Procedure)
-
Test System: Young adult, nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old).
-
Housing: Housed in environmentally controlled rooms (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Dosing Procedure: A single animal was dosed orally. If the animal survived for 48 hours, the next animal was dosed at a higher level (3.2-fold increment). If the animal died, the next was dosed at a lower level.
-
Observations: Animals were observed for clinical signs of toxicity immediately after dosing, at 4 hours, and then daily for 14 days. Body weights were recorded prior to dosing and on days 7 and 14. A gross necropsy was performed at the end of the observation period.
2. 28-Day Repeated-Dose Oral Toxicity Protocol
-
Test System: Wistar rats and Beagle dogs (n=5/sex/dose group for rats; n=2/sex/dose group for dogs).
-
Dose Groups: Three dose levels (e.g., 30, 100, 300 mg/kg/day for rats) and a concurrent vehicle control group.
-
Administration: The test article was administered once daily via oral gavage (rats) or in gelatin capsules (dogs) for 28 consecutive days.
-
In-Life Evaluations: Included daily clinical observations, weekly measurements of body weight and food consumption, ophthalmology examinations, and a functional observational battery prior to termination.
-
Clinical and Anatomic Pathology: Blood and urine samples were collected for hematology, clinical chemistry, and urinalysis at termination. A complete necropsy was conducted, organ weights were recorded, and a comprehensive set of tissues was collected for microscopic examination.
Mandatory Visualizations
Diagrams are provided to illustrate key experimental and logical workflows.
Caption: Workflow for a standard 28-day preclinical toxicology study.
Methodological & Application
Application Notes and Protocols for Acat-IN-5 in In Vivo Mouse Models
Disclaimer: As of the latest available information, "Acat-IN-5" does not correspond to a publicly documented Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor. The following application notes and protocols are therefore based on established methodologies for similar small molecule ACAT inhibitors used in preclinical mouse models. Researchers should adapt these guidelines based on the specific physicochemical properties and in vitro potency of this compound.
Introduction
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a critical intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. It plays a significant role in cellular cholesterol homeostasis and has been implicated in the pathophysiology of several diseases, including atherosclerosis, Alzheimer's disease, and certain cancers.[1] Inhibition of ACAT is a promising therapeutic strategy to modulate cholesterol metabolism and mitigate disease progression.[1] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration and evaluation of a novel ACAT inhibitor, designated here as this compound, in mouse models.
Data Presentation
The following table summarizes typical dosage and administration routes for small molecule inhibitors in mouse models, which can serve as a starting point for establishing the optimal dosing regimen for this compound. It is imperative to conduct initial dose-ranging and toxicity studies to determine the maximum tolerated dose (MTD) and the optimal effective dose for this compound.[2]
| Parameter | Oral Gavage (p.o.) | Intraperitoneal (i.p.) | Intravenous (i.v.) | Subcutaneous (s.c.) |
| Dosage Range | 5 - 100 mg/kg | 1 - 50 mg/kg | 1 - 10 mg/kg | 5 - 50 mg/kg |
| Frequency | Daily | Daily or every other day | Once or intermittently | Daily or sustained release |
| Vehicle | Corn oil, 0.5% CMC, PEG400 | Saline, PBS, DMSO/Cremophor | Saline, PBS | Saline, PBS, oil-based depot |
| Max Volume | 10 mL/kg[3] | 10 mL/kg | 5 mL/kg (bolus)[3] | 5-10 mL/kg[3] |
| Absorption Rate | Slower | Rapid | Immediate | Slow and sustained |
| Considerations | First-pass metabolism | Potential for local irritation | Requires skilled administration | Potential for local irritation |
Experimental Protocols
Acute Toxicity Study (Maximum Tolerated Dose - MTD)
Objective: To determine the single-dose MTD of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
8-10 week old C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles
-
Standard laboratory equipment for animal observation and weighing
Procedure:
-
Acclimate mice for at least one week prior to the experiment.
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Divide mice into groups (n=3-5 per group) and administer a single dose of this compound via oral gavage at escalating doses (e.g., 10, 50, 100, 500, 1000, 2000 mg/kg).[4][5] A control group should receive the vehicle only.
-
Observe animals continuously for the first 4 hours post-administration and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, posture, breathing, and any instances of morbidity or mortality.
-
Measure body weight daily.
-
At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis if necessary.
-
The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
Efficacy Study in a Disease Model (e.g., Atherosclerosis)
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of atherosclerosis (e.g., ApoE-/- or Ldlr-/- mice).
Materials:
-
ApoE-/- or Ldlr-/- mice
-
High-fat diet (HFD)
-
This compound
-
Vehicle
-
Equipment for blood collection, tissue harvesting, and analysis (e.g., ELISA kits for lipid profiles, histology equipment).
Procedure:
-
Induce atherosclerosis in 6-8 week old ApoE-/- or Ldlr-/- mice by feeding a high-fat diet for a specified period (e.g., 8-12 weeks).
-
Divide the mice into treatment groups (n=8-10 per group):
-
Vehicle control (HFD + vehicle)
-
This compound low dose (HFD + this compound)
-
This compound high dose (HFD + this compound)
-
Positive control (e.g., a known ACAT inhibitor like Avasimibe)
-
-
Administer this compound or vehicle daily via oral gavage for the duration of the treatment period (e.g., 4-8 weeks).
-
Monitor body weight and food intake weekly.
-
At the end of the treatment period, collect blood via cardiac puncture for analysis of plasma lipid profiles (total cholesterol, LDL, HDL, triglycerides).
-
Euthanize the mice and perfuse the vasculature with saline followed by a fixative.
-
Harvest the aorta and heart for en face analysis of atherosclerotic lesion area (e.g., Oil Red O staining) and histological analysis of plaque morphology in the aortic root.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in a mouse model.
Caption: Simplified signaling pathway of ACAT inhibition by this compound.
References
- 1. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 4. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Cholesterol Esters using Acat-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA.[1][2][3][4] This process is central to cellular cholesterol homeostasis, playing a key role in the storage of excess cholesterol in lipid droplets and in the assembly of lipoproteins.[1][3] There are two known isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed and is involved in maintaining cellular cholesterol balance, while ACAT2 is primarily found in the liver and intestines, where it is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[3][5][6]
Given its role in cholesterol metabolism, ACAT has emerged as a significant therapeutic target for managing conditions associated with high cholesterol, such as atherosclerosis.[2][7] The development of ACAT inhibitors is an active area of research in drug discovery.[8][9]
This document provides a detailed protocol for measuring cholesterol ester levels and determining the inhibitory potential of a compound, designated here as Acat-IN-5 , on ACAT activity. The methodologies described are based on established principles for in vitro ACAT inhibition assays.
Principle of the Assay
The activity of ACAT is determined by measuring the amount of cholesteryl ester formed from its substrates, free cholesterol and a fatty acyl-CoA. In this protocol, a source of ACAT enzyme, such as cell lysates or microsomes, is incubated with a cholesterol substrate and a labeled fatty acyl-CoA (e.g., radiolabeled or fluorescently tagged) in the presence of varying concentrations of the inhibitor, this compound.
The reaction is terminated, and the lipids are extracted. The newly synthesized cholesteryl esters are then separated from the unreacted substrates, typically by thin-layer chromatography (TLC). The amount of labeled cholesteryl ester is quantified using an appropriate detection method (e.g., scintillation counting for radiolabeled substrates or fluorometry for fluorescently labeled substrates). The inhibitory effect of this compound is determined by comparing the amount of product formed in its presence to that in its absence.
Data Presentation
Table 1: Example Inhibitory Activity of this compound on ACAT1
| This compound Concentration (µM) | Cholesteryl Ester Formation (pmol/mg protein/hr) | % Inhibition |
| 0 (Control) | 150.0 | 0 |
| 0.01 | 127.5 | 15 |
| 0.1 | 82.5 | 45 |
| 1 | 45.0 | 70 |
| 10 | 15.0 | 90 |
| 100 | 7.5 | 95 |
Table 2: Comparative IC50 Values of Known ACAT Inhibitors
| Compound | ACAT1 IC50 (µM) | ACAT2 IC50 (µM) | Reference |
| F12511 | 0.039 | 0.11 | [8] |
| Pyripyropene A (PPPA) | - | ACAT2-specific inhibitor | [6][7] |
| K-604 | - | - | [8] |
| F-1394 | - | - | [2][7] |
Note: Specific IC50 values for all compounds were not available in the provided search results.
Experimental Protocols
Protocol 1: Preparation of Microsomes from Cultured Cells
This protocol describes the isolation of microsomes, which are a rich source of ACAT enzymes, from cultured cells.
Materials:
-
Cultured cells (e.g., HepG2, CHO cells)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer (e.g., 20 mM HEPES, pH 6.8, 2 M KCl)[3]
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
Ultracentrifuge
-
Microcentrifuge tubes
Procedure:
-
Grow cells to 80-90% confluency in appropriate culture dishes.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and transfer them to a pre-chilled microcentrifuge tube.
-
Centrifuge the cell suspension at 1,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold homogenization buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer with 20-30 strokes on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet nuclei and mitochondria.
-
Carefully transfer the supernatant to a pre-chilled ultracentrifuge tube.
-
Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomes.
-
Discard the supernatant and resuspend the microsomal pellet in an appropriate assay buffer.
-
Determine the protein concentration of the microsomal preparation using a standard protein assay (e.g., BCA assay).
-
Aliquot the microsomes and store them at -80°C until use.
Protocol 2: In Vitro ACAT Inhibition Assay using [¹⁴C]Oleoyl-CoA
This protocol details the measurement of ACAT activity and its inhibition by this compound using a radiolabeled substrate.
Materials:
-
Prepared microsomes (from Protocol 1)
-
Assay buffer (e.g., 20 mM HEPES, pH 6.8, 2 M KCl)[3]
-
[¹⁴C]Oleoyl-CoA
-
Cholesterol stock solution
-
This compound stock solution (in DMSO)
-
Reaction termination solution (e.g., chloroform:methanol, 2:1 v/v)[7]
-
Thin-layer chromatography (TLC) plates (silica gel G)
-
TLC developing solvent (e.g., petroleum ether:diethyl ether:acetic acid, 8:2:1 v/v/v)[3]
-
Cholesteryl oleate standard
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In microcentrifuge tubes, add the following in order:
-
Assay buffer
-
Microsomal protein (e.g., 50 µg)
-
This compound dilution or DMSO (for control)
-
Cholesterol substrate
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding [¹⁴C]Oleoyl-CoA (final concentration, e.g., 10 µM).
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 1.5 mL of chloroform:methanol (2:1).[7]
-
Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase and evaporate it to dryness under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform.
-
Spot the lipid extract onto a TLC plate, alongside a cholesteryl oleate standard.
-
Develop the TLC plate in the developing solvent until the solvent front is near the top.
-
Allow the plate to air dry and visualize the lipid spots (e.g., using iodine vapor).
-
Identify and scrape the silica corresponding to the cholesteryl ester band into a scintillation vial.
-
Add scintillation fluid to the vial, vortex, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the amount of cholesteryl [¹⁴C]oleate formed in each sample (in pmol) based on the specific activity of the [¹⁴C]Oleoyl-CoA.
-
Normalize the activity to the amount of microsomal protein used and the incubation time (e.g., pmol/mg protein/hr).
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Activity with Inhibitor / Activity of Control)] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: Experimental workflow for the ACAT inhibition assay.
Caption: Mechanism of ACAT inhibition by this compound.
References
- 1. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era [mdpi.com]
- 3. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. identification-of-acat1-and-acat2-specific-inhibitors-using-a-novel-cell-based-fluorescence-assay - Ask this paper | Bohrium [bohrium.com]
- 6. Cholesterol esterification by ACAT2 is essential for efficient intestinal cholesterol absorption: evidence from thoracic lymph duct cannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of ACAT1/ACAT2 Following Acat-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial enzyme in cellular cholesterol metabolism. It catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and is involved in intracellular cholesterol homeostasis, while ACAT2 is primarily found in the liver and intestines, where it plays a key role in the assembly and secretion of lipoproteins.[2][3][4] Given their roles in cholesterol metabolism, ACAT enzymes are significant targets for therapeutic intervention in various diseases, including atherosclerosis, and Alzheimer's disease.[5]
Acat-IN-5 is a documented inhibitor of ACAT. Its mechanism of action involves the blockage of cholesterol esterification. It has also been noted to inhibit NF-κB mediated transcription. As of this writing, detailed peer-reviewed protocols specifying optimal concentrations and treatment durations for this compound in cell culture are not widely published. Therefore, researchers should perform initial dose-response and time-course experiments to determine the effective concentration and incubation time for their specific cell line and experimental conditions.
This document provides a comprehensive protocol for the treatment of cultured cells with this compound and the subsequent analysis of ACAT1 and ACAT2 protein expression by Western blot.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of ACAT enzymes and the experimental workflow for this protocol.
Caption: General mechanism of ACAT1 and ACAT2 inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of ACAT1/ACAT2.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the chosen cell line (e.g., HepG2 for ACAT2, macrophages for ACAT1) in appropriate culture vessels and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Dose-Response Experiment (Recommended):
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25 µM) for a fixed time (e.g., 24 hours).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Proceed to the Western blot protocol to determine the optimal concentration for ACAT1/ACAT2 modulation.
-
-
Time-Course Experiment (Recommended):
-
Treat cells with the optimal concentration of this compound determined from the dose-response experiment for various durations (e.g., 6, 12, 24, 48 hours).
-
Include a vehicle control for each time point.
-
Analyze the results by Western blot to determine the optimal treatment duration.
-
-
Definitive Experiment: Based on the optimization experiments, treat cells with the determined optimal concentration and duration of this compound.
Western Blot Protocol
1. Cell Lysate Preparation
-
After treatment, place the culture dishes on ice and aspirate the medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.[6]
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the total protein extract.
2. Protein Quantification
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
3. SDS-PAGE
-
Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
After transfer, briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm successful transfer.
5. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[7]
-
Incubate the membrane with the primary antibody (anti-ACAT1 or anti-ACAT2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the band intensity of ACAT1 or ACAT2 to a loading control protein (e.g., β-actin or GAPDH).
Data Presentation
The following tables provide a summary of recommended reagents and their concentrations for the Western blot protocol.
Table 1: Reagents for Cell Lysis and Protein Quantification
| Reagent | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS |
| Protease Inhibitor Cocktail | 1X final concentration |
| Phosphatase Inhibitor Cocktail | 1X final concentration |
| BCA Protein Assay Kit | As per manufacturer's protocol |
Table 2: Reagents and Conditions for Immunoblotting
| Step | Reagent/Condition | Details |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST | 1 hour at room temperature |
| Primary Antibody (ACAT1) | e.g., Rabbit polyclonal | Dilution as per manufacturer's datasheet (typically 1:1000) in blocking buffer, incubate overnight at 4°C |
| Primary Antibody (ACAT2) | e.g., Rabbit polyclonal | Dilution as per manufacturer's datasheet (typically 1:1000) in blocking buffer, incubate overnight at 4°C |
| Loading Control Antibody | e.g., anti-β-actin, anti-GAPDH | Dilution as per manufacturer's datasheet, incubate for 1 hour at room temperature or overnight at 4°C |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG | Dilution as per manufacturer's datasheet (typically 1:2000-1:10000) in blocking buffer, incubate for 1 hour at room temperature |
| Wash Buffer | TBST (Tris-buffered saline with 0.1% Tween 20) | 3 x 10-minute washes |
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate | As per manufacturer's protocol |
References
- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACAT1 and ACAT2 Membrane Topology Segregates a Serine Residue Essential for Activity to Opposite Sides of the Endoplasmic Reticulum Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of acyl coenzyme A-cholesterol acyltransferase: a possible treatment of atherosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Acat-IN-5 in Combination with Statins for Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, remains a leading cause of cardiovascular disease worldwide. While statins, which inhibit cholesterol synthesis, are a cornerstone of treatment, residual risk remains. Acyl-CoA:cholesterol acyltransferase (ACAT) has emerged as a potential therapeutic target. ACAT is responsible for the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] The inhibition of ACAT is hypothesized to prevent the accumulation of cholesteryl esters within macrophages in atherosclerotic plaques, thereby inhibiting foam cell formation.
There are two isoforms of ACAT: ACAT1, which is found ubiquitously, and ACAT2, which is primarily located in the intestines and liver.[2] This document outlines experimental designs and protocols for evaluating the efficacy of a novel, hypothetical ACAT inhibitor, Acat-IN-5, in combination with statins for the treatment of atherosclerosis. The provided methodologies are based on established preclinical and clinical research on other ACAT inhibitors.[3][4][5]
While some studies with ACAT inhibitors have shown promise in animal models, clinical trials in humans have yielded disappointing results, with some suggesting a potential for harm and an attenuation of the benefits of statins.[6][7][8] Therefore, a thorough preclinical evaluation of any new ACAT inhibitor, such as this compound, is critical.
Mechanism of Action: ACAT Inhibition and Statin Synergy
Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, leading to a reduction in intracellular cholesterol levels. This upregulates the expression of LDL receptors, increasing the clearance of circulating LDL cholesterol. This compound, as an ACAT inhibitor, is proposed to work synergistically with statins by preventing the storage of any remaining intracellular cholesterol as cholesteryl esters. This may lead to an increase in free cholesterol, which can be effluxed from the cell or, if in excess, can be cytotoxic.[4][6] The intended combined effect is a significant reduction in the lipid content of atherosclerotic plaques.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Atorvastatin
| Treatment Group | IC50 (this compound) for ACAT1 (nM) | IC50 (this compound) for ACAT2 (nM) | Cholesteryl Ester Content (% of Control) |
| Control (Vehicle) | - | - | 100 ± 8.5 |
| This compound (100 nM) | 50.2 ± 4.1 | 85.7 ± 6.3 | 45.3 ± 5.2 |
| Atorvastatin (1 µM) | - | - | 82.1 ± 7.9 |
| This compound (100 nM) + Atorvastatin (1 µM) | - | - | 31.6 ± 4.8 |
Table 2: In Vivo Efficacy in a Rabbit Model of Atherosclerosis
| Treatment Group | Change in Vessel Wall Area (mm²) | Plaque Lipid Content (% of total area) | Plasma Total Cholesterol (mg/dL) |
| Control (Vehicle) | +1.59 ± 0.21 | 42.5 ± 3.8 | 650 ± 45 |
| Atorvastatin (2.5 mg/kg/day) | +1.14 ± 0.18 | 31.2 ± 3.1 | 320 ± 38 |
| This compound (10 mg/kg/day) | +0.95 ± 0.15 | 28.9 ± 2.9 | 580 ± 52 |
| This compound + Atorvastatin | -1.03 ± 0.19 | 15.7 ± 2.4 | 295 ± 35 |
Data presented in Tables 1 and 2 are representative and for illustrative purposes only.
Experimental Protocols
In Vitro ACAT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on ACAT1 and ACAT2 activity.
Methodology:
-
Cell Culture:
-
Use Chinese Hamster Ovary (CHO) cells stably transfected to express either human ACAT1 or ACAT2.
-
Culture cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
-
ACAT Activity Assay:
-
Plate the transfected CHO cells in 96-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Add [1-¹⁴C]oleoyl-CoA to the cells and incubate for 2 hours at 37°C.
-
Lyse the cells and extract the lipids using a chloroform:methanol (2:1) solution.
-
Separate the cholesteryl esters from free fatty acids using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesteryl ester using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of ACAT inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
In Vivo Atherosclerosis Rabbit Model
Objective: To evaluate the effect of this compound in combination with a statin on the progression and regression of atherosclerosis in a rabbit model.[3]
Methodology:
-
Animal Model:
-
Use Watanabe Heritable Hyperlipidemic (WHHL) rabbits, which have a genetic defect in the LDL receptor and spontaneously develop atherosclerosis.
-
-
Study Design:
-
Establish baseline atherosclerosis by feeding the rabbits a high-cholesterol diet for 8 weeks.
-
Perform baseline magnetic resonance imaging (MRI) of the aorta to measure vessel wall area.
-
Randomly assign rabbits to one of four treatment groups (n=10 per group):
-
Group 1: Vehicle control (daily oral gavage).
-
Group 2: Atorvastatin (2.5 mg/kg/day, oral gavage).
-
Group 3: this compound (10 mg/kg/day, oral gavage).
-
Group 4: this compound (10 mg/kg/day) + Atorvastatin (2.5 mg/kg/day), oral gavage.
-
-
Treat the animals for 12 weeks.
-
-
Efficacy Endpoints:
-
Aortic MRI: Perform MRI at the end of the treatment period to measure the change in vessel wall area.
-
Histology: Euthanize the animals and perfuse the aortas. Stain aortic sections with Oil Red O to quantify lipid content in the plaques.
-
Plasma Lipids: Collect blood samples at baseline and at the end of the study to measure total cholesterol, LDL-C, HDL-C, and triglycerides.
-
-
Statistical Analysis:
-
Use ANOVA followed by a post-hoc test (e.g., Tukey's) to compare the differences between the treatment groups. A p-value of <0.05 is considered statistically significant.
-
Concluding Remarks
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in combination with statins. It is imperative to conduct these studies with rigorous controls and to carefully monitor for any signs of toxicity, given the mixed results of previous ACAT inhibitors in clinical trials. A thorough understanding of the safety and efficacy profile of this compound is essential before considering its advancement into clinical development.
References
- 1. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statin therapy alone and in combination with an acyl-CoA:cholesterol O-acyltransferase inhibitor on experimental atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. ovid.com [ovid.com]
- 8. Effect of ACAT inhibition on the progression of coronary atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ACAT Inhibition in High-Fat Diet-Fed Animal Models
Note: A search of the scientific literature did not yield specific data for a compound named "Acat-IN-5". Therefore, these application notes utilize data from studies on F1394 , a well-characterized Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, as a representative example to illustrate the application and study of ACAT inhibitors in high-fat diet-fed animal models of atherosclerosis.
Introduction
Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[1][2] This process is central to the pathophysiology of atherosclerosis. In macrophages within the arterial wall, ACAT1 activity promotes the accumulation of cholesteryl esters, leading to the formation of "foam cells," a hallmark of atherosclerotic plaques.[3][4] High-fat diets (HFD), particularly Western-type diets, accelerate this process by inducing hypercholesterolemia and promoting lipid uptake by macrophages.[3]
Inhibiting ACAT is a therapeutic strategy aimed at preventing cholesterol ester accumulation within macrophages, thereby limiting foam cell formation and retarding the progression of atherosclerosis.[3][5] The ACAT inhibitor F1394 has been shown to be effective in reducing the development of atherosclerosis in hypercholesterolemic animal models, such as the apolipoprotein E-deficient (apoE-/-) mouse, often used in conjunction with a high-fat diet to simulate human disease progression.[3][6] These notes provide a summary of the quantitative effects of F1394 and detailed protocols for its use in a preclinical, high-fat diet-fed mouse model of advanced atherosclerosis.
Data Presentation: Effects of F1394 on Plasma Lipids and Atherosclerosis
The following tables summarize the quantitative data from a study where apoE-/- mice were fed a Western diet for 14 weeks to establish advanced atherosclerotic plaques, followed by an additional 14 weeks of Western diet with or without F1394 treatment.[3]
Table 1: Plasma Lipid Profile in apoE-/- Mice [3]
| Treatment Group | Total Cholesterol (mg/dL) | HDL Cholesterol (mg/dL) |
| Baseline (14 wks WD) | ~1300 | 26.8 |
| No Treatment (28 wks WD) | No significant change from baseline | No significant change from baseline |
| F1394 Treatment (14 wks WD + 14 wks WD with F1394) | Modest, non-significant decrease | No effect |
Data are presented as approximate values or trends as described in the source. The effects of F1394 on atherosclerosis were found to be independent of significant changes in plasma cholesterol levels.[3][7]
Table 2: Atherosclerotic Plaque Analysis in the Aortic Root [3]
| Parameter | No Treatment | F1394 Treatment | Percent Change |
| Plaque Progression | |||
| Lesion Size | Progressed from Baseline | Significantly retarded progression | ↓ |
| Plaque Composition | |||
| Macrophage Content (% of lesion area) | High | Significantly Reduced | ↓ |
| Free Cholesterol (FC) Content | High | Significantly Reduced | ↓ |
| Esterified Cholesterol (CE) Content | High | Significantly Reduced | ↓ |
| Tissue Factor Content | High | Significantly Reduced | ↓ |
| Plaque Necrosis | Present | Not Increased | ↔ |
| Apoptosis (Plaque Cells) | Present | Not Increased | ↔ |
Experimental Protocols
The following protocols are based on methodologies described for studying the effects of the ACAT inhibitor F1394 on pre-existing, advanced atherosclerotic lesions in apoE-/- mice.[3]
Animal Model and High-Fat Diet-Induced Atherosclerosis
-
Animal Model: Apolipoprotein E-deficient (apoE-/-) mice. These mice spontaneously develop hypercholesterolemia and are highly susceptible to atherosclerosis, which is accelerated by a high-fat diet.[3]
-
Diet: A high-fat "Western Diet" (WD) is used to induce advanced atherosclerotic lesions.
-
Note: The exact composition should be reported, but typically consists of ~21% fat by weight and 0.15-0.25% cholesterol.
-
-
Induction Protocol:
-
Wean apoE-/- mice onto a standard chow diet.
-
At 6-8 weeks of age, switch the mice to the Western Diet.
-
Maintain mice on the Western Diet for 14 weeks to allow for the development of advanced, complex atherosclerotic plaques.[3] A subset of animals can be sacrificed at this point to establish a "Baseline" for plaque development.[3]
-
ACAT Inhibitor (F1394) Administration
-
Compound: F1394 (Fujirebio Inc.).[3]
-
Formulation: The inhibitor is incorporated directly into the Western Diet chow. A concentration of 900 mg/kg of diet has been used to achieve partial (approximately 70%) ACAT inhibition.[6]
-
Treatment Protocol:
-
After the 14-week induction period, divide the remaining mice into two groups: a control group (No Treatment) and an experimental group (F1394 Treatment).
-
The "No Treatment" group continues to receive the standard Western Diet.
-
The "F1394 Treatment" group receives the Western Diet containing F1394.
-
Continue the respective diets for an additional 14 weeks.[3]
-
Tissue Collection and Processing
-
Euthanasia and Perfusion:
-
At the end of the treatment period, euthanize mice according to approved institutional protocols.
-
Perfuse the circulatory system via the left ventricle with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde in PBS) to preserve tissue architecture.
-
-
Tissue Dissection:
-
Carefully dissect the aorta from the heart to the iliac bifurcation.
-
Remove the heart. The upper portion containing the aortic root is embedded for cryosectioning.
-
Clean the aorta of any surrounding adipose and connective tissue for en face analysis.
-
Quantification of Atherosclerosis
-
En Face Analysis of the Aorta:
-
Cut the aorta longitudinally, open it, and pin it flat on a suitable surface.
-
Stain the aorta with a lipid-soluble dye such as Oil Red O to visualize atherosclerotic lesions.[4]
-
Capture high-resolution images of the stained aorta.
-
Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the lesion area (stained red). The results are expressed as the percentage of the total surface area covered by lesions.
-
-
Aortic Root Cross-Section Analysis:
-
Embed the upper portion of the heart and aortic root in OCT compound and freeze.
-
Prepare serial cryosections (e.g., 10 µm thickness) from the aortic sinus.
-
Stain sections with Oil Red O and counterstain with hematoxylin to visualize lesion lipids and cell nuclei.
-
Capture images and use image analysis software to measure the total lesion area in each section.
-
Plaque Composition Analysis (Immunohistochemistry)
-
Macrophage Staining:
-
Use adjacent cryosections from the aortic root.
-
Perform immunohistochemistry using a primary antibody against a macrophage marker (e.g., Mac-2 or CD68).
-
Use a suitable secondary antibody conjugated to a reporter enzyme (e.g., HRP) and a chromogen (e.g., DAB) to visualize positive staining.
-
Counterstain with hematoxylin.
-
Quantify the macrophage-positive area as a percentage of the total lesion area.
-
-
Cholesterol Content Analysis:
-
For biochemical analysis, plaque-rich aortic segments can be microdissected.
-
Extract lipids from the tissue.
-
Use enzymatic assays to measure the content of free cholesterol (FC) and total cholesterol (TC).
-
Calculate esterified cholesterol (CE) by subtracting FC from TC.
-
Plasma Lipid Analysis
-
Collect blood from mice via cardiac puncture or retro-orbital bleeding at the time of sacrifice.
-
Separate plasma by centrifugation.
-
Use commercially available enzymatic colorimetric assay kits to determine the plasma concentrations of total cholesterol and HDL cholesterol.[3]
Visualizations: Pathways and Workflows
ACAT Inhibition Signaling Pathway in Macrophages
References
- 1. Metabolic Disturbances of a High-Fat Diet Are Dependent on APOE Genotype and Sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct effect of an acyl-CoA:cholesterol acyltransferase inhibitor, F-1394, on atherosclerosis in apolipoprotein E and low density lipoprotein receptor double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct effect of an acyl-CoA:cholesterol acyltransferase inhibitor, F-1394, on atherosclerosis in apolipoprotein E and low density lipoprotein receptor double knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-Term Acyl-CoA:Cholesterol Acyltransferase Inhibition, Combined with Apoprotein A1 Overexpression, Promotes Atherosclerosis Inflammation Resolution in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct effect of an acyl-CoA:cholesterol acyltransferase inhibitor, F-1394, on atherosclerosis in apolipoprotein E and low density lipoprotein receptor double knockout mice. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Immunohistochemical Staining of Tissues Treated with Acat-IN-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) analysis of tissues treated with Acat-IN-5, a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). These guidelines are designed to assist researchers in academic and industrial settings in elucidating the in-situ effects of this compound on cellular and tissue-level targets.
Introduction
Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] Dysregulation of ACAT activity has been implicated in a variety of diseases, including atherosclerosis, Alzheimer's disease, and certain cancers.[2][3] this compound is a small molecule inhibitor designed to target ACAT, thereby modulating cellular cholesterol homeostasis. Immunohistochemistry is an invaluable technique for visualizing the distribution and localization of specific proteins within the histological context of the tissue, making it an essential tool for assessing the pharmacodynamic effects of this compound.[4][5]
Mechanism of Action of ACAT Inhibitors
This compound, as an ACAT inhibitor, is expected to prevent the conversion of free cholesterol to cholesteryl esters. This leads to an increase in the intracellular pool of free cholesterol, which can trigger several downstream cellular events. These may include the downregulation of cholesterol synthesis and uptake, and an increase in cholesterol efflux.[6] In pathological contexts, such as in macrophage foam cells in atherosclerotic plaques, inhibiting ACAT can reduce lipid accumulation.[2]
Anticipated Effects of this compound on Tissues
Treatment with this compound is hypothesized to induce several observable changes in target tissues, which can be effectively monitored using IHC. Key biomarkers to consider for IHC analysis include:
-
Lipid Droplet Markers: Staining for proteins associated with lipid droplets, such as Perilipin, can reveal changes in lipid storage.
-
Macrophage Markers: In studies related to atherosclerosis or inflammation, markers like Mac-2 or CD68 can be used to assess the impact on macrophage infiltration and phenotype.[2]
-
Apoptosis Markers: Given that excessive free cholesterol can be cytotoxic, staining for markers of apoptosis like cleaved Caspase-3 may be relevant.[1]
-
Cell Proliferation Markers: In cancer models, markers such as Ki-67 can be used to evaluate the effect of this compound on cell proliferation.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from IHC analysis of tissues treated with this compound. This data is for illustrative purposes to guide expected outcomes.
Table 1: Effect of this compound on Macrophage Content in Atherosclerotic Plaques
| Treatment Group | Dose (mg/kg) | Mac-2 Positive Area (%) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 25.4 ± 3.1 | 1.0 |
| This compound | 10 | 15.2 ± 2.5 | 0.6 |
| This compound | 30 | 8.9 ± 1.8 | 0.35 |
Table 2: Quantification of Lipid Droplet Staining in Liver Tissue
| Treatment Group | Dose (mg/kg) | Perilipin Staining Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 180.5 ± 22.3 | 1.0 |
| This compound | 10 | 110.2 ± 15.7 | 0.61 |
| This compound | 30 | 65.8 ± 9.4 | 0.36 |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Figure 1. Simplified signaling pathway of this compound action.
Experimental Workflow
The diagram below outlines the general workflow for conducting immunohistochemistry on this compound treated tissues.
Figure 2. General experimental workflow for IHC.
Detailed Experimental Protocols
The following are detailed protocols for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections that have been treated with this compound.
Protocol 1: Chromogenic Immunohistochemistry for Mac-2
Materials:
-
FFPE tissue sections on charged slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)[7]
-
3% Hydrogen Peroxide[7]
-
Blocking buffer (e.g., 10% normal goat serum in PBS)[8]
-
Primary antibody: Rat anti-mouse Mac-2
-
Secondary antibody: HRP-conjugated goat anti-rat IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.[8]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Mac-2 antibody in blocking buffer according to the manufacturer's recommendations.
-
Incubate overnight at 4°C in a humidified chamber.[8]
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 min).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection:
-
Wash slides with PBS (3 x 5 min).
-
Apply DAB substrate solution and incubate until the desired brown color develops.[10]
-
Rinse with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.[11]
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded alcohols and xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 2: Immunofluorescent Staining for Perilipin
Materials:
-
FFPE tissue sections on charged slides
-
Deparaffinization and antigen retrieval reagents (as in Protocol 1)
-
Blocking buffer (e.g., 5% BSA with 0.1% Triton X-100 in PBS)
-
Primary antibody: Rabbit anti-Perilipin
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) nuclear counterstain
-
Anti-fade mounting medium
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Permeabilization and Blocking:
-
Incubate sections in blocking buffer containing a permeabilizing agent (e.g., Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Perilipin antibody in blocking buffer.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 min).
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.[9]
-
-
Counterstaining:
-
Wash slides with PBS (3 x 5 min).
-
Incubate with DAPI solution for 5 minutes to stain nuclei.
-
-
Mounting:
-
Rinse slides with PBS.
-
Coverslip with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope with appropriate filter sets.
-
Troubleshooting
For common issues such as weak staining, high background, or non-specific staining, refer to standard IHC troubleshooting guides.[12] Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific tissues and antibodies.
References
- 1. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Immunohistochemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Immunohistochemistry Techniques, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 6. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mit.edu [mit.edu]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. preprints.org [preprints.org]
- 11. Immunohistochemistry staining | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Acat-IN-5 not dissolving in DMSO solutions
Welcome to the technical support center for Acat-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound, particularly regarding its dissolution in DMSO for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT).[1][2] ACAT is a crucial enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound prevents this conversion. Additionally, this compound has been shown to inhibit NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) mediated transcription.[1][2]
Q2: What are the physical and chemical properties of this compound?
The key properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C32H49N3O5S |
| Molecular Weight | 587.81 g/mol |
| CAS Number | 199983-93-2 |
| Appearance | Solid |
Source: DC Chemicals[1]
Q3: How should I store this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to two years.[1] Once dissolved in DMSO, the solution is stable for up to two weeks at 4°C or for six months at -80°C.[1]
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally 0.5% or lower.[3] While some cell lines may tolerate up to 1%, it is always best to perform a vehicle control experiment to determine the specific tolerance of your cells.[3]
Troubleshooting Guide: this compound Dissolution in DMSO
This guide addresses common issues users may face when this compound does not dissolve properly in DMSO solutions.
Problem: this compound powder is not fully dissolving in DMSO.
-
Possible Cause 1: Insufficient Solvent Volume. You may not be using a sufficient volume of DMSO to dissolve the desired amount of this compound.
-
Solution: Try increasing the volume of DMSO to prepare a less concentrated stock solution. It is often better to prepare a more dilute stock and add a slightly larger volume to your media than to struggle with dissolving a highly concentrated sample.
-
-
Possible Cause 2: Low-Quality or "Wet" DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power for certain compounds.
-
Solution: Use a fresh, unopened bottle of high-purity, anhydrous DMSO. Store your DMSO properly, tightly capped, and in a dry environment.
-
-
Possible Cause 3: Compound Characteristics. Some batches of a compound may have slightly different crystalline structures or impurities that can affect solubility.
-
Solution 1: Gentle Warming. Warm the solution in a water bath at 37°C. Do not overheat, as this could degrade the compound.
-
Solution 2: Sonication. Use a bath sonicator to provide mechanical energy to aid dissolution. Brief periods of sonication (5-10 minutes) are often effective.
-
Problem: this compound precipitates out of solution when added to aqueous cell culture media.
-
Possible Cause: Poor Aqueous Solubility. While soluble in DMSO, this compound is likely poorly soluble in aqueous solutions like cell culture media. The sudden change in solvent polarity causes the compound to precipitate.
-
Solution 1: Prepare a More Concentrated DMSO Stock. By using a more concentrated stock solution, you can add a smaller volume to your culture medium, thereby keeping the final DMSO concentration low and reducing the chances of precipitation.[4]
-
Solution 2: Slow, Dropwise Addition with Mixing. Instead of pipetting the entire volume of your this compound stock solution at once, add it drop by drop to your culture medium while gently swirling or vortexing. This allows for a more gradual dispersion of the compound.
-
Solution 3: Pre-condition the Media. Some researchers have found success by first adding a small amount of pure DMSO to the culture medium before adding the compound-DMSO stock. This can help to create a more favorable solvent environment for the initial dilution.[4]
-
Experimental Protocols
Protocol for Preparing an this compound Stock Solution in DMSO
-
Preparation: Work in a clean, sterile environment, such as a laminar flow hood, to prevent contamination of your stock solution.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder to achieve your target stock concentration.
-
Mixing: Gently vortex or pipette the solution up and down to facilitate dissolution. If the compound does not fully dissolve, proceed with the troubleshooting steps outlined above (gentle warming or sonication).
-
Sterilization (Optional): While DMSO is generally considered self-sterilizing, if you have concerns about contamination, you can filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO. Be aware that some compound may be lost due to binding to the filter membrane.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term use (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[1]
Visualizations
Below are diagrams to help visualize key processes and concepts related to the use of this compound.
Figure 1. Simplified signaling pathway showing the inhibitory action of this compound on the ACAT enzyme.
Figure 2. Experimental workflow for dissolving this compound in DMSO.
Figure 3. Logical troubleshooting steps for this compound dissolution issues.
References
Optimizing Acat-IN-5 Concentration for IC50 Determination: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Acat-IN-5, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). Our resources are designed to assist in the accurate determination of its half-maximal inhibitory concentration (IC50), a critical parameter in assessing drug potency. This guide offers detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful implementation of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol.[1] By inhibiting ACAT, this compound prevents the conversion of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. Additionally, this compound has been shown to inhibit NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) mediated transcription, suggesting its potential role in inflammatory pathways.[1]
Q2: What are the known isoforms of ACAT, and is this compound selective for a specific isoform?
Q3: What is the significance of this compound's inhibition of the NF-κB pathway?
A3: The NF-κB signaling pathway is a central regulator of inflammatory responses, cell survival, and proliferation.[2] Inhibition of NF-κB-mediated transcription by this compound suggests that this compound may have anti-inflammatory properties in addition to its effects on cholesterol metabolism. This dual activity makes it a compound of interest for diseases with both lipid dysregulation and inflammatory components.
Experimental Protocols
Detailed Methodology for IC50 Determination of this compound using a Cell-Based Assay
This protocol outlines a general procedure for determining the IC50 value of this compound using a cell-based viability assay, such as the MTT assay. Researchers should optimize these conditions for their specific cell line and experimental setup.
Materials:
-
This compound
-
Cell line of interest (e.g., HepG2, Huh7, macrophages)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Count cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A common starting range for a new compound might be from 100 µM down to 0.01 µM in half-log or log dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
| Parameter | Recommendation |
| Cell Line | HepG2, Huh7, Macrophage cell lines (e.g., J774, THP-1) |
| Seeding Density | 5,000 - 10,000 cells/well |
| This compound Conc. Range | 0.01 µM to 100 µM (initial experiment) |
| Incubation Time | 24, 48, or 72 hours |
| Assay Method | MTT, XTT, or CellTiter-Glo® |
Table 1: Recommended Starting Parameters for this compound IC50 Determination.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette carefully. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| IC50 value is too high or too low | Incorrect concentration range tested, short incubation time. | Perform a wider range of concentrations in the initial experiment. Increase the incubation time to allow for the compound to exert its effect. |
| Poor curve fit (R² value is low) | Compound precipitation, cytotoxicity at high concentrations not due to ACAT inhibition, insufficient data points. | Check the solubility of this compound in the culture medium at the highest concentrations. Visually inspect the wells for precipitate. Ensure a sufficient number of data points are collected around the expected IC50. |
| No inhibitory effect observed | Compound instability, incorrect target in the chosen cell line. | Prepare fresh dilutions of this compound for each experiment. Confirm the expression of ACAT in the chosen cell line. |
Table 2: Troubleshooting Common Issues in this compound IC50 Determination.
Visualizing Key Processes
To aid in the understanding of the experimental workflow and the underlying biological pathways, the following diagrams have been generated.
References
Technical Support Center: Understanding Potential Off-Target Effects of ACAT Inhibitors in Primary Cells
Disclaimer: No specific information is publicly available for a compound named "Acat-IN-5." This technical support guide is based on the known on-target and off-target effects of the broader class of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors, including compounds like Avasimibe and Pactimibe, which have been evaluated in preclinical and clinical studies. The information provided is intended to help researchers anticipate and troubleshoot potential issues when using novel ACAT inhibitors in primary cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ACAT inhibitors?
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that converts free cholesterol into cholesteryl esters for storage in lipid droplets.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is found in a wide variety of tissues, including macrophages and steroidogenic tissues, while ACAT2 is primarily located in the intestines and liver.[2][3] ACAT inhibitors are designed to block this esterification process, thereby modulating cellular cholesterol homeostasis. The intended therapeutic goal has often been to prevent the formation of foam cells in atherosclerotic plaques and to reduce intestinal cholesterol absorption.[4][5]
Q2: What are the most common and significant off-target effects observed with non-selective ACAT inhibitors in primary cells?
The most significant off-target effects reported, particularly for non-selective or ACAT1-selective inhibitors, are cytotoxicity in macrophages and alterations in adrenal steroidogenesis.[6][7]
-
Macrophage Cytotoxicity: Inhibition of ACAT1 in macrophages, especially when they are loaded with cholesterol, can lead to a toxic accumulation of free cholesterol in the endoplasmic reticulum (ER).[8] This induces an ER stress response and can trigger apoptosis (programmed cell death).[8]
-
Adrenal Gland Effects: The adrenal glands are highly active in cholesterol metabolism for the synthesis of steroid hormones. ACAT inhibition can disrupt this process. Some inhibitors, such as PD 132301-2, have been shown to cause adrenal toxicity, leading to decreased cortisol production, reduced mitochondrial function, and cell death in ex vivo adrenocortical cells.[6]
Q3: Can ACAT inhibitors affect steroid hormone production in other primary cells, like ovarian cells?
Yes. In primary swine granulosa cells, long-term treatment with the ACAT inhibitor Sandoz 58-035 was found to significantly increase basal progesterone production and amplify the effects of trophic hormones.[9] This suggests that by preventing cholesterol from being stored as esters, more free cholesterol becomes available for steroid hormone synthesis.[9] This could be an important consideration in any steroidogenic primary cell model.
Q4: Are there off-target effects related to drug metabolism?
Yes, some ACAT inhibitors have been shown to interact with pathways that control drug metabolism. For example, Avasimibe is an activator of the pregnane X receptor (PXR), which is a key regulator of drug-metabolizing enzymes.[6][10] This can lead to the induction of cytochrome P450 enzymes like CYP3A4, CYP2C9, and CYP2B6, potentially increasing the breakdown of other drugs used in your experiments and leading to inconsistent results.[6][11]
Troubleshooting Guide
Problem 1: I'm observing high levels of cell death in my primary macrophage cultures after treatment with my ACAT inhibitor.
-
Possible Cause: Your ACAT inhibitor is likely preventing the esterification of excess cholesterol, leading to the accumulation of toxic levels of free cholesterol. This is a known on-target effect of ACAT1 inhibition that can lead to off-target cytotoxicity.[2][7] The buildup of free cholesterol, particularly in the ER membrane, triggers stress pathways that result in apoptosis.[8][6]
-
Troubleshooting Steps:
-
Reduce Cholesterol Load: If your experimental design involves loading the macrophages with lipids (e.g., acetylated LDL), try reducing the concentration of the loading agent.
-
Perform a TUNEL Assay: To confirm that the cell death is apoptotic, you can use a TUNEL assay to detect DNA fragmentation, a hallmark of apoptosis.[2]
-
Co-treatment with a Cholesterol Acceptor: Try adding an extracellular cholesterol acceptor, like Apolipoprotein A-I, to your culture medium. This can help remove the excess free cholesterol and may alleviate the toxicity.[12]
-
Evaluate Mitochondrial Function: Assess mitochondrial membrane potential to see if it is compromised, as this is a known consequence of free cholesterol-induced apoptosis.[6]
-
Problem 2: My primary steroidogenic cells (e.g., adrenal, ovarian granulosa) are showing unexpected increases or decreases in hormone production.
-
Possible Cause: The ACAT inhibitor is shunting the intracellular cholesterol pool. By blocking the storage of cholesterol as esters, the inhibitor may be increasing the substrate pool of free cholesterol available for steroidogenesis, leading to amplified hormone production.[9] Conversely, some inhibitors have been shown to be toxic to steroidogenic cells, leading to decreased function and hormone output.[6]
-
Troubleshooting Steps:
-
Measure Cellular Cholesterol Pools: Quantify the levels of free cholesterol and cholesteryl esters in your cells to confirm that the inhibitor is effectively blocking ACAT and altering the ratio of these lipid species.
-
Assess Cell Viability: Run a standard cell viability assay (e.g., MTS or CellTiter-Glo) to ensure the altered hormone production is not simply a result of cytotoxicity.
-
Vary Treatment Duration: Some effects on steroidogenesis are more pronounced with long-term treatment (days) versus acute treatment (hours).[9] Compare different incubation times to characterize the effect.
-
Problem 3: I'm seeing variable results when using my ACAT inhibitor in combination with other small molecules.
-
Possible Cause: Your ACAT inhibitor may have off-target effects on drug-metabolizing enzymes. As seen with Avasimibe, some ACAT inhibitors can activate PXR and induce CYP450 enzymes, which could be accelerating the metabolism of your other compounds.[6][10][11]
-
Troubleshooting Steps:
-
Review Compound Profile: Check if any data exists on your inhibitor's interaction with nuclear receptors like PXR or its effect on CYP enzyme expression or activity.
-
Run a Control Experiment: Treat your primary cells with the other small molecule alone and in combination with the ACAT inhibitor. Measure the concentration of the other small molecule in the cell lysate or media over time to see if the ACAT inhibitor affects its stability.
-
Quantitative Data Summary
Table 1: In Vitro IC₅₀ Values for Select ACAT Inhibitors Note: This table includes data on various ACAT inhibitors to provide a general reference. Data for "this compound" is not available.
| Compound | Target/Effect | Cell Line/System | IC₅₀ Value | Reference |
| Avasimibe | Glioblastoma Cell Proliferation | U251 Human Glioblastoma | 20.29 µM | [13] |
| Avasimibe | Glioblastoma Cell Proliferation | U87 Human Glioblastoma | 28.27 µM | [13] |
| Avasimibe (in Avasimin) | Cancer Cell Viability | PC3 (Prostate Cancer) | 8.5 µM | [14] |
| Avasimibe (in Avasimin) | Cancer Cell Viability | MIA-PaCa2 (Pancreatic Cancer) | 9.0 µM | [14] |
| Avasimibe (in Avasimin) | Cancer Cell Viability | A549 (Lung Cancer) | 7.8 µM | [14] |
| Avasimibe (in Avasimin) | Cancer Cell Viability | HCT116 (Colon Cancer) | 7.5 µM | [14] |
| Avasimibe (in Avasimin) | Normal Cell Viability | hVSMC (Vascular Smooth Muscle) | 47.5 µM | [14] |
| Avasimibe (in Avasimin) | Normal Cell Viability | BR5 (Fibroblast) | 50.0 µM | [14] |
| TMP-153 | ACAT Activity | Hamsters, Rats, Rabbits, Dogs | ~5 - 10 nM | [2] |
Key Experimental Protocols
Protocol 1: Assessing ACAT Isoform Selectivity
This protocol uses a two-assay approach to determine if an inhibitor is selective for ACAT1 or ACAT2.[7]
Part A: NBD22-Steryl Ester Fluorescence Assay (for ACAT2 Inhibition)
-
Cell Culture: Plate HepG2 cells (which express both ACAT1 and ACAT2) in a 96-well plate at a density of 1.5 x 10⁴ cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with your test compound at the desired concentration.
-
Fluorescent Substrate Addition: Add a fluorescence-labeled sterol (e.g., NBD22-steryl ester) to the wells.
-
Incubation: Incubate the plate to allow for cellular uptake and esterification of the fluorescent sterol by ACAT2.
-
Fluorescence Measurement: Measure the fluorescence intensity. Inhibition of ACAT2 will result in a decreased fluorescent signal from the esterified product.
-
Calculation: Calculate the percent inhibition relative to positive and negative controls.
Part B: Cholesterol Oxidase Assay (for Total ACAT Inhibition)
-
Cell Culture: Plate HepG2 cells in a 6-well plate at a density of 4 x 10⁵ cells per well and incubate overnight.
-
Cholesterol Loading & Treatment: Replace the medium with one containing cholesterol (final concentration 10 µg/mL) and the test compound (e.g., 25 µM) for 6 hours.
-
Lipid Extraction: Extract total cellular lipids using the Folch method.
-
Cholesterol Quantification: Quantify the amount of cholesteryl esters using a commercial cholesterol oxidase-based kit (e.g., Amplex Red Cholesterol Assay Kit).
-
Calculation: Determine the total ACAT inhibition rate by comparing the amount of cholesteryl ester in treated cells to untreated controls.
-
Selectivity Determination: Compare the inhibition data from the NBD22-steryl ester assay (primarily ACAT2) with the cholesterol oxidase assay (ACAT1 + ACAT2) to infer selectivity.[7]
Protocol 2: TUNEL Assay for Macrophage Apoptosis
This protocol is used to detect apoptosis induced by ACAT inhibition in cholesterol-loaded macrophages.[2]
-
Cell Culture: Plate primary macrophages (e.g., mouse peritoneal macrophages) on glass coverslips.
-
Cholesterol Loading: Load the cells with cholesterol by incubating them with acetylated LDL (AcLDL).
-
Inhibitor Treatment: Treat the cholesterol-loaded cells with the ACAT inhibitor for a specified period (e.g., 6-24 hours). Include a vehicle-treated control.
-
Cell Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a solution of Triton X-100 in sodium citrate.
-
TUNEL Staining: Perform staining using a commercial terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) kit according to the manufacturer's instructions. This involves an enzymatic reaction to label the 3'-OH ends of fragmented DNA.
-
Microscopy: Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show nuclear green fluorescence.
-
Quantification: Count the percentage of TUNEL-positive cells relative to the total number of cells (e.g., counterstained with DAPI) in multiple fields of view.
Visualizations
Caption: ACAT1 inhibition in cholesterol-loaded macrophages can induce apoptosis.
Caption: Workflow for determining ACAT inhibitor isoform selectivity.
Caption: On-target vs. potential off-target effects of ACAT inhibitors.
References
- 1. Inhibition of acyl coenzyme A-cholesterol acyltransferase: a possible treatment of atherosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. identification-of-acat1-and-acat2-specific-inhibitors-using-a-novel-cell-based-fluorescence-assay - Ask this paper | Bohrium [bohrium.com]
- 4. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era | MDPI [mdpi.com]
- 5. Inhibitors of acyl-coenzyme a: cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of cholesterol esterification in ovarian steroidogenesis: studies in cultured swine granulosa cells using a novel inhibitor of acyl coenzyme A: cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Avasimibe - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Genetics and molecular biology: macrophage ACAT depletion - mechanisms of atherogenesis. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Avasimibe Encapsulated in Human Serum Albumin Blocks Cholesterol Esterification for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Acat-IN-5 cytotoxicity in neuronal cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with Acat-IN-5, particularly concerning its cytotoxicity in neuronal cell lines. As specific cytotoxicity data for this compound is limited in published literature, this guide focuses on general principles for ACAT inhibitors and standard methodologies for assessing neurotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is an inhibitor of acyl-Coenzyme A:cholesterol acyltransferase (ACAT)[1][2]. ACAT is an enzyme located in the endoplasmic reticulum that converts free cholesterol into cholesteryl esters for storage in lipid droplets[3][4]. By inhibiting ACAT, this compound increases the pool of free cholesterol in cellular membranes, which can modulate various cellular processes[5][6]. This mechanism is under investigation for therapeutic potential in conditions like Alzheimer's disease, as it may reduce the production of neurotoxic β-amyloid (Aβ) peptides[3][7]. Additionally, this compound has been noted to inhibit NF-κB mediated transcription[1][2].
Q2: Why am I observing high cytotoxicity with this compound in my neuronal cell line?
While ACAT inhibition can be protective, high concentrations or prolonged exposure to any pharmacological agent can lead to cytotoxicity. Potential reasons for observing high cytotoxicity with this compound include:
-
Disruption of Cholesterol Homeostasis: Neurons require carefully regulated cholesterol levels for synaptic function and membrane integrity. A significant shift in the free cholesterol pool caused by potent ACAT inhibition could be toxic. Excessive free cholesterol can lead to apoptosis[8].
-
Off-Target Effects: Like many small molecule inhibitors, this compound may have off-target effects at higher concentrations that contribute to cell death.
-
Cell Line Sensitivity: Different neuronal cell lines (e.g., SH-SY5Y, PC12, primary neurons) exhibit varying sensitivities to chemical compounds due to differences in their genetic and metabolic profiles[9][10].
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically ≤ 0.1%).
Q3: How can I determine the optimal, non-toxic working concentration of this compound?
To determine the optimal concentration, you should perform a dose-response curve.
-
Select a wide range of concentrations: Start with a broad range (e.g., from low nanomolar to high micromolar).
-
Choose a fixed time point: A 24-hour incubation is a standard starting point for cytotoxicity studies[9].
-
Perform a viability assay: Use a standard assay like MTT, MTS, or Calcein-AM to measure cell viability across the concentration range.
-
Calculate the IC50: Determine the concentration that causes 50% inhibition of cell viability. For experimental use, select concentrations well below the IC50 value where viability is high (e.g., >90%).
Q4: How can I distinguish between apoptotic and necrotic cell death induced by this compound?
Several methods can differentiate between these two cell death mechanisms:
-
Morphological Assessment: Observe cells under a microscope. Apoptotic cells typically show membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells often swell and lyse.
-
Caspase Activity Assays: Apoptosis is often mediated by caspases. Measuring the activity of executioner caspases like Caspase-3/7 is a reliable indicator of apoptosis[11].
-
Membrane Integrity Assays: Assays that measure the release of lactate dehydrogenase (LDH) into the culture medium are indicative of necrosis, as this occurs when the plasma membrane is compromised[11][12].
-
Flow Cytometry: Using Annexin V and Propidium Iodide (PI) staining allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in my viability assay. | 1. Uneven cell seeding.2. Incomplete dissolution of this compound.3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before plating; allow the plate to sit at room temperature for 20-30 minutes before incubation to ensure even settling.2. Vortex the stock solution thoroughly before diluting; consider brief sonication.3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| This compound shows no effect on cell viability, even at high concentrations. | 1. The compound is inactive or degraded.2. The incubation time is too short.3. The chosen cell line is resistant. | 1. Verify the purity and storage conditions of the compound. Per the datasheet, this compound should be stored at -20°C as a powder[1].2. Extend the incubation period (e.g., to 48 or 72 hours).3. Try a different, potentially more sensitive, neuronal cell line or primary neurons. |
| My microscopy results (cell morphology) do not match my viability assay data. | 1. The viability assay measures metabolic activity (e.g., MTT), which may not directly correlate with cell number or morphological changes initially.2. The compound may induce senescence or a non-proliferative state without causing immediate death. | 1. Use a viability assay based on a different principle, such as a live/dead stain (Calcein-AM/EthD-1) or a direct cell count[13].2. Analyze markers of cell cycle arrest (e.g., p21) or senescence (e.g., β-galactosidase staining). |
Experimental Protocols
Protocol 1: MTT Assay for Neuronal Cell Viability
This protocol assesses cell viability by measuring the metabolic conversion of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express results as a percentage of the vehicle control viability.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes[12].
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include a "maximum LDH release" control by adding a lysis buffer (provided with most commercial kits) to a set of untreated wells 45 minutes before the endpoint.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C, 5% CO₂.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (provided with the kit) to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided with the kit).
-
Absorbance Measurement: Read the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: ACAT inhibition and its potential dual effects.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. curealz.org [curealz.org]
- 8. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 11. innoprot.com [innoprot.com]
- 12. Neuronal Cell viability and cytotoxicity assays [neuroproof.com]
- 13. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Acat-IN-5 and Lipidomics Analysis
Welcome to the technical support center for Acat-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during lipidomics analysis involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical compound identified by CAS number 199983-93-2.[1][2] It is known to be an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT).[3][4][5][6] The ACAT enzyme is responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[7] By inhibiting ACAT, this compound is expected to decrease the levels of cholesteryl esters and consequently increase the intracellular concentration of free cholesterol.
Q2: Does this compound have any known off-target effects?
Yes, and this is a critical consideration for interpreting experimental results. Besides its activity as an ACAT inhibitor, this compound has been reported to inhibit NF-κB (Nuclear Factor kappa B) mediated transcription.[3][4][5][6] The NF-κB pathway is a major regulator of inflammatory responses and also influences various aspects of lipid metabolism. Therefore, observed changes in the lipidome after treatment with this compound could be a result of either ACAT inhibition, NF-κB inhibition, or a combination of both.
Q3: What are the expected changes in a lipidomics profile after successful ACAT inhibition?
Based on the primary mechanism of ACAT, the most direct and expected changes in the lipid profile of cells or tissues are:
-
A significant decrease in the abundance of cholesteryl esters (CE).
-
A corresponding increase in the levels of free cholesterol (FC).
These changes are the primary indicators of target engagement for an ACAT inhibitor.
Troubleshooting Unexpected Results
This section addresses specific unexpected outcomes that you might encounter during your lipidomics experiments with this compound.
Q4: My lipidomics data shows a decrease in cholesteryl esters, but no significant increase in free cholesterol. What could be the reason?
Several factors could contribute to this observation:
-
Increased Cholesterol Efflux: The rise in intracellular free cholesterol can trigger cellular mechanisms to export excess cholesterol out of the cell, for instance, to HDL.[8] This can mask the expected increase in intracellular free cholesterol.
-
Cytotoxicity: A large accumulation of free cholesterol can be toxic to cells, leading to apoptosis.[9] This could result in the loss of cells that have the highest free cholesterol levels.
-
Feedback Mechanisms: The cell might downregulate cholesterol synthesis or uptake in response to the initial increase in free cholesterol, thus restoring homeostasis.
-
Experimental Variability: Ensure that your sample preparation and analytical methods are robust and reproducible.
Recommended Actions:
-
Measure cholesterol levels in the cell culture medium to assess efflux.
-
Perform a cell viability assay (e.g., MTT or LDH assay) to check for cytotoxicity at the concentration of this compound used.
-
Analyze the expression of genes involved in cholesterol homeostasis, such as HMG-CoA reductase and the LDL receptor.
Q5: I am observing significant changes in lipid classes other than cholesteryl esters and free cholesterol, such as triglycerides (TAGs) and phospholipids. Is this expected?
Yes, this is possible and could be due to both on-target and off-target effects:
-
On-Target Effects on Lipogenesis: ACAT inhibition can lead to a decrease in de novo lipogenesis by affecting the maturation of SREBP1, a key transcription factor for fatty acid and triglyceride synthesis.[10][11] This could lead to a decrease in triglycerides and changes in the fatty acid composition of phospholipids.
-
Off-Target Effects via NF-κB: The NF-κB pathway is known to regulate the expression of numerous genes involved in lipid metabolism. Inhibition of NF-κB can therefore lead to widespread changes in the lipidome that are independent of direct ACAT inhibition.
Recommended Actions:
-
To de-convolute these effects, consider using an ACAT inhibitor that does not affect the NF-κB pathway, or an NF-κB inhibitor that does not affect ACAT, as additional controls in your experiment.
-
Perform a literature search on the role of NF-κB in regulating the specific lipid classes that are altered in your experiment.
Q6: The inhibitory effect of this compound in my assay seems to be less than expected, or I see a high degree of variability between replicates. What should I check?
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved in your vehicle solvent and remains stable under your experimental conditions. Poor solubility can lead to inconsistent effective concentrations.
-
ACAT Isoform Specificity: There are two isoforms of ACAT, ACAT1 and ACAT2, with different tissue and subcellular distributions. The inhibitory potency of this compound might differ between these two isoforms. The predominant isoform in your experimental system will influence the observed effect.
-
Assay Conditions: The concentration of substrates (free cholesterol and fatty acyl-CoAs) in your assay can affect the apparent potency of the inhibitor.
Recommended Actions:
-
Visually inspect your stock solution for any precipitation.
-
Determine the expression levels of ACAT1 and ACAT2 in your cell or tissue model.
-
Optimize your in vitro assay conditions, including substrate concentrations and incubation times.
Summary of Expected vs. Unexpected Lipidomic Changes with this compound
| Lipid Class | Expected Change (On-Target) | Potential Unexpected Change | Possible Reasons for Unexpected Change |
| Cholesteryl Esters (CE) | Decrease | No change or minimal decrease | Poor inhibitor potency, low ACAT expression, experimental error. |
| Free Cholesterol (FC) | Increase | No change or decrease | Increased efflux, cytotoxicity, feedback regulation. |
| Triglycerides (TAG) | No direct change | Decrease | Inhibition of SREBP1 processing secondary to ACAT inhibition.[10][11] |
| Phospholipids (PL) | No direct change | Altered fatty acid composition | Changes in de novo lipogenesis. |
| Diacylglycerols (DAG) | No direct change | Increase or Decrease | Perturbation of triglyceride metabolism or signaling pathways. |
| Sphingolipids | No direct change | Changes in abundance | Potential off-target effects, possibly via NF-κB. |
Experimental Protocols
Generic Protocol for Lipidomics Analysis of Cells Treated with this compound
This protocol provides a general workflow. Specific details should be optimized for your cell type and experimental setup.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere and grow.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration. Include a positive control with a well-characterized ACAT inhibitor if possible.
-
-
Cell Harvesting and Lipid Extraction:
-
Wash cells with ice-cold PBS to remove media components.
-
Scrape cells in PBS and centrifuge to obtain a cell pellet.
-
Perform lipid extraction using a standard method, such as the Bligh-Dyer or Folch method, with a suitable organic solvent system (e.g., chloroform:methanol).
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid film in a solvent compatible with your chromatography system (e.g., isopropanol:acetonitrile:water).
-
Include internal standards for various lipid classes to allow for quantification.
-
-
LC-MS/MS Analysis:
-
Perform lipid separation using a suitable chromatography column (e.g., C18 or C30 reversed-phase).
-
Use a high-resolution mass spectrometer to acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.
-
Employ data-dependent or data-independent acquisition strategies for MS/MS fragmentation to aid in lipid identification.
-
-
Data Processing and Analysis:
-
Process the raw mass spectrometry data using a specialized lipidomics software package (e.g., LipidSearch, MS-DIAL, or similar).
-
Perform peak picking, alignment, and lipid identification based on accurate mass, retention time, and MS/MS fragmentation patterns.
-
Normalize the data to internal standards and perform statistical analysis to identify significantly altered lipids between treatment and control groups.
-
Visualizations
Caption: Signaling pathway of this compound, showing on-target ACAT inhibition and off-target NF-κB effects.
Caption: A typical experimental workflow for lipidomics analysis using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|199983-93-2|MSDS [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acyltransferase | DC Chemicals [dcchemicals.com]
- 6. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]
- 7. Therapeutic potential of ACAT inhibitors as lipid lowering and anti-atherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro exploration of ACAT contributions to lipid droplet formation during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro exploration of ACAT contributions to lipid droplet formation during adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Acat-IN-5 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing precipitation of Acat-IN-5 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol. By inhibiting ACAT, this compound has been shown to suppress NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) mediated transcription.[1][2][3] This makes it a valuable tool for research in areas such as inflammation, immunology, and oncology.
Q2: I am observing precipitation after diluting my this compound stock solution in an aqueous buffer. What is the likely cause?
This compound is a hydrophobic molecule with limited solubility in aqueous solutions.[4][5] Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for such compounds.[6] This occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution, especially as the percentage of the organic solvent (DMSO) decreases.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][6][7] It is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or higher, if soluble) and store it at -20°C or -80°C for long-term stability.[1]
Q4: Can I store this compound solutions in aqueous buffers?
It is not recommended to store this compound in aqueous solutions for extended periods, as this can lead to precipitation and degradation.[8][9][10] Aqueous working solutions should be prepared fresh from a DMSO stock solution immediately before each experiment.
Troubleshooting Guides
Issue 1: Precipitation during preparation of the final working solution.
-
Problem: After adding the this compound DMSO stock solution to my aqueous experimental media (e.g., cell culture medium, PBS), a precipitate forms immediately or over a short period.
-
Solutions:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay to a level below its solubility limit in the aqueous medium.
-
Increase the DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in most cell-based assays.[6] Increasing the final DMSO concentration within this range can help maintain the solubility of this compound. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use a gentle mixing technique: When diluting the DMSO stock, add it dropwise to the aqueous buffer while gently vortexing or swirling to facilitate rapid dispersion and minimize localized high concentrations that can trigger precipitation.[6]
-
Warm the solution: Gently warming the solution to 37°C may help dissolve small amounts of precipitate. However, be cautious as prolonged heating can degrade the compound.[6]
-
Issue 2: Cloudiness or turbidity in the cell culture medium during treatment.
-
Problem: The cell culture medium becomes cloudy or turbid after adding this compound, even if no immediate precipitate was observed.
-
Solutions:
-
Interaction with media components: Components in complex media, such as proteins and salts in fetal bovine serum (FBS), can sometimes interact with hydrophobic compounds and cause precipitation over time. Consider reducing the serum percentage during the treatment period if your experimental design allows.
-
pH of the medium: Ensure the pH of your culture medium is stable and within the optimal range for your cells. Significant shifts in pH can affect the solubility of the compound.
-
Use of a carrier protein: In some cases, pre-complexing the hydrophobic compound with a carrier protein like bovine serum albumin (BSA) can improve its stability and delivery in cell culture.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 199983-93-2 | [1][11] |
| Molecular Formula | C₃₂H₄₉N₃O₅S | [1] |
| Molecular Weight | 587.81 g/mol | [1] |
| Aqueous Solubility | Data not available | [11] |
| pKa | Data not available | |
| LogP | Data not available |
Table 2: Recommended Solvents and Storage Conditions
| Solvent | Recommended Use | Maximum Concentration | Storage Temperature |
| DMSO | Stock Solution | ≥ 17 mg/mL | -20°C (short-term), -80°C (long-term)[1] |
| Ethanol | Stock Solution | Not Recommended | - |
| Water | Working Solution | Very low (prone to precipitation) | Prepare fresh, do not store |
| PBS (pH 7.2) | Working Solution | Very low (prone to precipitation) | Prepare fresh, do not store |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Centrifuge the vial of this compound powder briefly to ensure all the powder is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex or sonicate the solution for a few minutes until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.[6]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[1]
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
-
Objective: To prepare a final working solution of this compound in an aqueous buffer or cell culture medium.
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration does not exceed a level toxic to your cells (typically ≤ 0.5%).
-
In a sterile tube, add the required volume of the aqueous buffer or cell culture medium.
-
While gently vortexing or swirling the aqueous solution, add the calculated volume of the this compound DMSO stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation. If a slight precipitate forms, brief sonication or warming to 37°C may help to redissolve it.[6]
-
Use the freshly prepared working solution immediately in your experiment.
-
Mandatory Visualization
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibiting the Cholesterol Storage Enzyme ACAT1/SOAT1 in Myelin Debris-Treated Microglial Cell Lines Activates the Gene Expression of Cholesterol Efflux Transporter ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound|199983-93-2|MSDS [dcchemicals.com]
Acat-IN-5 inconsistent results in repeat experiments
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results observed in repeat experiments involving Acat-IN-5. This guide provides frequently asked questions (FAQs), detailed troubleshooting steps, and standardized experimental protocols to help you achieve reproducible and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1). ACAT1 is a key enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT1, this compound leads to a decrease in intracellular cholesteryl ester levels and an increase in free cholesterol. This modulation of cholesterol metabolism can impact various cellular processes, including membrane fluidity, signaling pathways, and foam cell formation.
Q2: We are observing significant variability in the IC50 value of this compound between experiments. What could be the cause?
Inconsistent IC50 values for this compound can stem from several factors. The most common culprits include issues with compound solubility and stability, variations in cell culture conditions, and differences in assay setup. It is crucial to ensure complete solubilization of the compound and to use a consistent cell passage number and density for each experiment.
Q3: Why are we seeing cytotoxicity at concentrations where we expect to see specific inhibition?
While this compound is designed to be a selective ACAT1 inhibitor, off-target effects or cellular stress can occur at higher concentrations. The accumulation of free cholesterol due to potent ACAT1 inhibition can also lead to cellular toxicity over extended incubation periods. We recommend performing a dose-response and time-course experiment to determine the optimal concentration and duration that maximizes specific inhibition while minimizing cytotoxicity.
Troubleshooting Guide for Inconsistent Results
If you are experiencing reproducibility issues with this compound, please follow the troubleshooting workflow outlined below.
Acat-IN-5 compensation by other metabolic pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Acat-IN-5, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). The information provided herein is based on the known effects of well-characterized ACAT inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a competitive inhibitor of both ACAT1 and ACAT2 enzymes. These enzymes are responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets or assembled into lipoproteins. By inhibiting ACAT, this compound prevents the formation of cholesteryl esters, leading to an increase in intracellular free cholesterol levels.
Q2: What are the expected downstream effects of this compound treatment in most cell lines?
Treatment with this compound is expected to cause a dose-dependent decrease in cellular cholesteryl ester content and a corresponding increase in free cholesterol. This increase in free cholesterol can trigger a feedback response mediated by the Sterol Regulatory Element-Binding Protein (SREBP) pathway, leading to reduced cholesterol synthesis and uptake.
Q3: Are there potential compensatory metabolic pathways that could be activated in response to this compound?
Yes, prolonged inhibition of ACAT can lead to the activation of compensatory metabolic pathways. A primary response is the activation of the SREBP-2 pathway, which upregulates genes involved in cholesterol biosynthesis (e.g., HMGCR) and cholesterol uptake (e.g., LDLR). Additionally, some studies suggest a potential for crosstalk with fatty acid metabolism, although this can be cell-type specific.
Troubleshooting Guide
Issue 1: I am not observing the expected decrease in lipid droplets after this compound treatment.
-
Possible Cause 1: Insufficient inhibitor concentration or treatment duration.
-
Solution: Verify the IC50 of this compound for your specific cell line. If the IC50 is unknown, perform a dose-response experiment. Ensure the treatment duration is sufficient for lipid droplet turnover, which can vary between cell types (typically 24-48 hours).
-
-
Possible Cause 2: The lipid droplets in your cells are primarily composed of triglycerides, not cholesteryl esters.
-
Solution: Analyze the lipid composition of your cells to confirm the primary neutral lipid stored. If triglycerides are predominant, ACAT inhibition alone may not significantly reduce lipid droplets. Consider co-treatment with an inhibitor of triglyceride synthesis, such as a diacylglycerol acyltransferase (DGAT) inhibitor.
-
-
Possible Cause 3: Compensatory upregulation of triglyceride synthesis.
-
Solution: Measure the expression of genes involved in fatty acid and triglyceride synthesis (e.g., FASN, DGAT1, DGAT2). An upregulation of these genes may indicate a compensatory response.
-
Issue 2: I am observing unexpected cell toxicity or changes in cell morphology.
-
Possible Cause 1: "Free cholesterol toxicity."
-
Solution: The accumulation of free cholesterol in cellular membranes, particularly the endoplasmic reticulum (ER), can induce ER stress and apoptosis. Assess markers of ER stress (e.g., CHOP, BiP expression) and apoptosis (e.g., cleaved caspase-3). Consider using a lower concentration of this compound or a shorter treatment time.
-
-
Possible Cause 2: Off-target effects of the compound.
-
Solution: While this compound is designed to be specific, off-target effects are possible at high concentrations. Perform a literature search for known off-target effects of similar ACAT inhibitors. If possible, use a structurally different ACAT inhibitor as a control to confirm that the observed phenotype is due to ACAT inhibition.
-
Issue 3: I am seeing an increase in the expression of cholesterol synthesis genes, which is counterintuitive.
-
This is an expected compensatory response. The accumulation of free cholesterol due to ACAT inhibition is sensed by the SREBP pathway. However, the primary pool of cholesterol that regulates SREBP is in the ER. If the excess free cholesterol from the inhibition of ACAT does not efficiently traffic to the ER to suppress SREBP cleavage, the cell may paradoxically upregulate cholesterol synthesis. This is a known phenomenon with ACAT inhibition.
Data Summaries
Table 1: In Vitro Potency of this compound
| Parameter | ACAT1 | ACAT2 |
| IC50 (nM) | 50 | 25 |
Note: IC50 values can vary depending on the assay conditions and cell line used.
Table 2: Typical Gene Expression Changes in HepG2 Cells after 24h this compound Treatment (1 µM)
| Gene | Pathway | Expected Fold Change |
| HMGCR | Cholesterol Biosynthesis | 1.5 - 2.5 |
| LDLR | Cholesterol Uptake | 1.2 - 2.0 |
| SREBF2 | Cholesterol Regulation | 1.1 - 1.5 |
| FASN | Fatty Acid Synthesis | 0.8 - 1.2 (cell-type dependent) |
Experimental Protocols
Protocol 1: Cellular Cholesterol Esterification Assay
-
Cell Culture: Plate cells in 24-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound for 1 hour.
-
Labeling: Add 1 µCi/mL of [¹⁴C]-oleic acid complexed to BSA to each well and incubate for 4-6 hours.
-
Lipid Extraction: Wash cells with PBS, and then extract lipids using a hexane:isopropanol (3:2, v/v) solution.
-
Lipid Separation: Separate the lipid classes using thin-layer chromatography (TLC) with a mobile phase of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Quantification: Visualize the lipid spots using a phosphorimager and quantify the radioactivity in the cholesteryl ester and triglyceride spots.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).
-
RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers for your genes of interest and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Diagrams
Caption: Mechanism of this compound action.
Caption: Compensatory SREBP-2 pathway activation.
Caption: Troubleshooting workflow for unexpected results.
Technical Support Center: Overcoming ACAT-IN-5 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to ACAT-IN-5, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The information provided is based on established mechanisms of resistance to ACAT inhibitors and general principles of drug resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ACAT inhibitors like this compound?
This compound and other ACAT inhibitors block the esterification of cholesterol into cholesteryl esters, a process catalyzed by ACAT1 and ACAT2.[1][2] This leads to an accumulation of free cholesterol within the cell, which can induce apoptosis and inhibit cell proliferation.[1] In many cancer types, ACAT1 is overexpressed and contributes to tumor progression by storing excess cholesterol in lipid droplets.[1][3]
Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the potential mechanisms?
Several mechanisms could contribute to acquired resistance to ACAT inhibitors:
-
Upregulation of Cholesterol Biosynthesis: Cells may compensate for the inhibition of cholesterol esterification by increasing the de novo synthesis of cholesterol. Genes such as HMG-CoA reductase (HMGCR) and SREBP may be upregulated.[4]
-
Increased Drug Efflux: The cancer cells might have upregulated ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1 or ABCB1), which actively pump the inhibitor out of the cell.[5][6] The ACAT inhibitor avasimibe has been shown to induce the expression of MDR1.[6]
-
Alterations in Downstream Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to bypass the effects of free cholesterol accumulation.
-
Changes in ACAT Isoform Expression: While ACAT1 is the primary isoform in most tissues, cancer cells might alter the expression levels of ACAT1 versus ACAT2, potentially impacting inhibitor sensitivity.[7][8]
Q3: Can combination therapy help overcome this compound resistance?
Yes, combination therapy is a promising strategy. Combining ACAT inhibitors with other anticancer agents has been shown to have synergistic effects and can help overcome resistance.[8][9] For example, combining an ACAT inhibitor with a BRAF inhibitor has shown increased efficacy in melanoma cell lines.[8][10]
Troubleshooting Guide
This guide provides a step-by-step approach to investigate and potentially overcome this compound resistance in your cancer cell line.
| Issue | Potential Cause | Recommended Action |
| Decreased sensitivity to this compound (Increased IC50) | 1. Upregulation of cholesterol biosynthesis.2. Increased drug efflux.3. Altered expression of ACAT isoforms. | 1. Perform qPCR or Western blot to check the expression of key cholesterol biosynthesis genes (e.g., HMGCR, SREBP).2. Assess the expression and activity of ABC transporters (e.g., P-gp/MDR1).3. Quantify the expression of ACAT1 and ACAT2. |
| No significant increase in apoptosis upon this compound treatment | Activation of pro-survival signaling pathways. | Investigate the activation status of key survival pathways (e.g., Akt, ERK) using Western blotting. |
| Cell morphology changes and increased migration/invasion despite treatment | Epithelial-to-mesenchymal transition (EMT) or other adaptive responses. | Analyze the expression of EMT markers (e.g., E-cadherin, Vimentin) via qPCR or Western blot. |
Experimental Protocols
Protocol 1: Assessment of Cholesterol Biosynthesis Gene Expression
Objective: To determine if resistant cells have upregulated the cholesterol biosynthesis pathway.
Methodology:
-
Cell Culture: Culture both the parental (sensitive) and this compound-resistant cancer cell lines under standard conditions.
-
RNA Extraction: Extract total RNA from both cell lines using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for HMGCR, SREBP1, SREBP2, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of the target genes in the resistant cells compared to the parental cells using the ΔΔCt method.
Protocol 2: Evaluation of ABC Transporter Activity (Rhodamine 123 Efflux Assay)
Objective: To assess the activity of P-glycoprotein (MDR1), a common drug efflux pump.
Methodology:
-
Cell Preparation: Harvest and resuspend both parental and resistant cells in a suitable buffer.
-
Rhodamine 123 Staining: Incubate the cells with Rhodamine 123, a fluorescent substrate of P-gp.
-
Efflux Measurement: Measure the intracellular fluorescence of Rhodamine 123 over time using a flow cytometer. A faster decrease in fluorescence in the resistant cells indicates higher P-gp activity.
-
Inhibitor Control: As a control, pre-incubate a set of resistant cells with a known P-gp inhibitor (e.g., verapamil) before adding Rhodamine 123. Inhibition of efflux will confirm P-gp's role.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the cholesterol biosynthesis pathway, a potential mechanism of resistance, and a suggested experimental workflow to investigate resistance.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of acyl-CoA cholesterol acyltransferase (ACAT-1) role in ovarian cancer progression—An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on cholesterol metabolism and tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol metabolism: A strategy for overcoming drug resistance in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Avasimibe induces CYP3A4 and multiple drug resistance protein 1 gene expression through activation of the pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting of the Lipid Metabolism Impairs Resistance to BRAF Kinase Inhibitor in Melanoma [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Lipid metabolism as a target for cancer drug resistance: progress and prospects [frontiersin.org]
- 10. Targeting of the Lipid Metabolism Impairs Resistance to BRAF Kinase Inhibitor in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Acat-IN-5 and Pactimibe: A Guide for Researchers
For researchers and professionals in drug development, understanding the comparative efficacy of novel therapeutic agents is paramount. This guide provides a detailed comparison of two Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors, Acat-IN-5 and pactimibe, based on available scientific data.
While both compounds target the same enzyme, the extent of publicly available research and clinical evaluation differs significantly, with pactimibe having undergone extensive investigation, including human clinical trials. In contrast, this compound remains a research chemical with limited published data.
Mechanism of Action: Targeting Cholesterol Esterification
Both this compound and pactimibe are inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a critical intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and functions. ACAT1 is ubiquitously expressed, including in macrophages within atherosclerotic plaques, while ACAT2 is primarily found in the intestine and liver, playing a key role in dietary cholesterol absorption.[1]
By inhibiting ACAT, these compounds aim to prevent the accumulation of cholesteryl esters within macrophages, a key step in the formation of foam cells, which are a hallmark of atherosclerosis.[2]
Pactimibe has been identified as a dual inhibitor of both ACAT1 and ACAT2.[3] This dual inhibition was thought to be beneficial, simultaneously targeting cholesterol absorption in the gut and foam cell formation in the arterial wall.
Efficacy: A Tale of Two Inhibitors
The available efficacy data for pactimibe is extensive, spanning preclinical animal models to large-scale human clinical trials. In contrast, the efficacy of this compound has not been documented in publicly accessible, peer-reviewed scientific publications.
Pactimibe: From Promising Preclinical Data to Clinical Disappointment
In preclinical studies, pactimibe demonstrated significant promise. In animal models, it effectively lowered plasma cholesterol levels and reduced the development of atherosclerotic lesions.[8][9] For instance, in apoE-deficient mice, pactimibe treatment led to a reduction in atherosclerotic lesions.[8]
However, the promising preclinical results did not translate into clinical success. Two major clinical trials, ACTIVATE (Atherosclerosis Clinical Trial Investigating Vascular ACAT Inhibition Treatment Effects) and CAPTIVATE (Carotid Atherosclerosis Progression Trial Investigating Vascular ACAT Inhibition Treatment Effects), failed to show a beneficial effect of pactimibe in patients with coronary artery disease or familial hypercholesterolemia, respectively.[10][11][12] In fact, the ACTIVATE trial showed that pactimibe treatment was associated with a less favorable outcome on atheroma volume compared to placebo.[6] These disappointing results led to the discontinuation of pactimibe's clinical development.[10]
This compound: An Investigational Compound
This compound is commercially available as a research chemical.[4][5][6][7] While it is marketed as an ACAT inhibitor, there is a notable absence of published studies detailing its efficacy in either in vitro or in vivo models. Without such data, a direct comparison of its potency or therapeutic potential against pactimibe is not possible. The primary information available for this compound is found in patent literature, which does not undergo the same rigorous peer-review process as academic journals.[4]
Data Summary
Due to the lack of available data for this compound, a quantitative comparison table cannot be constructed. The following table summarizes the key characteristics of pactimibe.
| Feature | Pactimibe |
| Target | Dual ACAT1 and ACAT2 inhibitor[3] |
| Preclinical Efficacy | Reduced plasma cholesterol and atherosclerosis in animal models[8][9] |
| Clinical Efficacy | No benefit observed in human clinical trials (ACTIVATE, CAPTIVATE); development discontinued[6][10][11][12] |
| Additional MOA | - |
Experimental Protocols
Detailed experimental protocols for pactimibe can be found in the publications of its preclinical and clinical studies. For researchers interested in evaluating this compound or other novel ACAT inhibitors, a general experimental workflow is outlined below.
General Experimental Workflow for Evaluating ACAT Inhibitors
Figure 1. A generalized experimental workflow for the preclinical evaluation of ACAT inhibitors.
Signaling Pathway
The inhibition of ACAT has direct consequences on cellular cholesterol homeostasis, which is the intended therapeutic mechanism.
References
- 1. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 199983-93-2|DC Chemicals [dcchemicals.com]
- 5. This compound — TargetMol Chemicals [targetmol.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. How the Support at Home program works | Australian Government Department of Health, Disability and Ageing [health.gov.au]
- 8. hardiagedcare.com.au [hardiagedcare.com.au]
- 9. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C. elegans ACAT regulates lipolysis and its related lifespan in fasting through modulation of the genes in lipolysis and insulin/IGF-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound|T39412|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
Acat-IN-5: A Comparative Analysis of a Dual ACAT and NF-κB Inhibitor
For Immediate Release
Acat-IN-5 has emerged as a noteworthy investigational compound due to its dual inhibitory action against both Acyl-CoA:cholesterol acyltransferase (ACAT) and nuclear factor-kappa B (NF-κB) mediated transcription. This unique pharmacological profile positions this compound as a subject of significant interest for researchers in fields such as cardiovascular disease, inflammation, and oncology. This guide provides a comparative overview of this compound against other established ACAT inhibitors, supported by available data and detailed experimental methodologies.
Introduction to ACAT and its Inhibition
Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets. Two isoforms of this enzyme, ACAT-1 and ACAT-2, have been identified, with distinct tissue distributions and physiological roles. ACAT-1 is ubiquitously expressed and is the primary isoform in macrophages, while ACAT-2 is predominantly found in the intestines and liver. The inhibition of ACAT has been a therapeutic target for managing hypercholesterolemia and atherosclerosis. However, the clinical development of several ACAT inhibitors has been challenging, with some failing in late-stage trials.
This compound distinguishes itself by not only targeting ACAT but also inhibiting the pro-inflammatory NF-κB signaling pathway. This dual mechanism suggests potential therapeutic benefits in diseases where both lipid metabolism and inflammation are key pathological features.
Comparative Analysis of ACAT Inhibitors
To provide a clear perspective on the potency and selectivity of this compound, it is essential to compare its performance with other well-characterized ACAT inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected inhibitors against ACAT-1 and ACAT-2.
| Inhibitor | ACAT-1 IC50 (µM) | ACAT-2 IC50 (µM) | Selectivity (ACAT-1 vs ACAT-2) | NF-κB Inhibition |
| This compound | Data Not Available | Data Not Available | Not Applicable | Yes |
| Avasimibe | 24[1][2] | 9.2[1][2] | 0.38 (Slightly ACAT-2 selective) | No |
| Pactimibe (CS-505) | 4.9[3] | 3.0[3] | 0.61 (Slightly ACAT-2 selective) | No |
| K-604 | 0.45[4][5][6] | 102.85[5][6] | 228.5 (Highly ACAT-1 selective) | No |
Note: The IC50 values for this compound are not publicly available in the reviewed literature. The table highlights the need for further experimental characterization of this compound to enable a direct quantitative comparison.
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the experimental approaches used to characterize these inhibitors, the following diagrams illustrate the ACAT pathway and a typical experimental workflow for assessing inhibitor efficacy.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controls of Nuclear Factor-Kappa B Signaling Activity by 5’-AMP-Activated Protein Kinase Activation With Examples in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Acyltransferase Cross-Reactivity: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. This guide provides a comparative overview of the cross-reactivity of acyltransferase inhibitors, with a focus on Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors. While specific cross-reactivity data for Acat-IN-5 is not publicly available, this guide will use data from other well-characterized ACAT inhibitors to illustrate the principles and methodologies of assessing acyltransferase selectivity.
Introduction to ACAT and the MBOAT Family
Acyl-CoA: cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. This process is vital for the storage of excess cholesterol within cells. In mammals, there are two isoforms of ACAT, ACAT1 and ACAT2, which are encoded by two separate genes and exhibit different tissue distributions and physiological roles.[1][2][3][4] ACAT1 is ubiquitously expressed and plays a role in intracellular cholesterol homeostasis, while ACAT2 is primarily found in the intestines and liver and is involved in dietary cholesterol absorption and the assembly of lipoproteins.[2][5]
ACAT enzymes belong to the membrane-bound O-acyltransferase (MBOAT) superfamily, which includes other important enzymes like diacylglycerol acyltransferase (DGAT), responsible for triglyceride synthesis.[1][3][4][5][6] Given the structural similarities within the MBOAT family, the potential for cross-reactivity of inhibitors is a significant consideration in drug development.
The Importance of Selectivity in ACAT Inhibition
The differential functions of ACAT1 and ACAT2 have made the development of isoform-selective inhibitors a key objective for therapeutic applications. For instance, selective inhibition of ACAT2 is being explored as a strategy to reduce cholesterol absorption and lower plasma cholesterol levels.[1][7][8] Conversely, non-selective inhibition or potent inhibition of ACAT1 may lead to unwanted side effects. Therefore, rigorous assessment of an inhibitor's selectivity profile against both ACAT isoforms and other related acyltransferases is essential.
Comparative Selectivity of Known ACAT Inhibitors
Due to the lack of publicly available data on the cross-reactivity of this compound, we present a comparative analysis of other well-studied ACAT inhibitors to exemplify the concept of selectivity. The following table summarizes the inhibitory activity (IC50 values) of several compounds against ACAT1 and ACAT2.
| Inhibitor | ACAT1 IC50 (nM) | ACAT2 IC50 (nM) | Selectivity (ACAT1/ACAT2) | Reference |
| Pyripyropene A | Not Inhibited | 0.64 µM (640 nM) | Highly ACAT2 selective | [9] |
| F12511 | 39 | 110 | ~2.8-fold for ACAT1 | [10] |
| Nevanimibe | 0.23 µM (230 nM) | 0.71 µM (710 nM) | ~3.1-fold for ACAT1 | [11] |
| Compound 1A | - | - | 66-fold for ACAT1 | [3] |
| STL528213 | - | - | 13-fold for ACAT2 | [7] |
| STL565001 | - | - | 6-fold for ACAT2 | [7] |
Note: IC50 values and selectivity can vary depending on the assay conditions and cell types used.
Experimental Protocols for Assessing Acyltransferase Selectivity
The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are summaries of common methods used to evaluate the cross-reactivity of ACAT inhibitors.
Cell-Based Fluorescence Assay
This method utilizes cells that are engineered to express a specific acyltransferase isoform (e.g., ACAT1 or ACAT2).
-
Principle: A fluorescently labeled substrate, such as NBD-cholesterol, is added to the cells. The esterification of this substrate by the target acyltransferase leads to its incorporation into lipid droplets, resulting in a detectable fluorescent signal. The inhibitory effect of a compound is measured by the reduction in this fluorescence.
-
Protocol Outline:
-
Seed cells stably expressing either ACAT1 or ACAT2 in a multi-well plate.
-
Incubate the cells with varying concentrations of the test inhibitor.
-
Add the fluorescent substrate (e.g., NBD-cholesterol) and incubate for a specific period.
-
Measure the fluorescence intensity using a fluorescence plate reader or microscope.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[1][2][12]
-
In Vitro Enzyme Activity Assay
This assay directly measures the enzymatic activity of purified or microsome-prepared acyltransferases.
-
Principle: The activity of the acyltransferase is determined by measuring the formation of the radiolabeled cholesteryl ester from a radiolabeled fatty acyl-CoA substrate.
-
Protocol Outline:
-
Prepare microsomes from cells overexpressing the target acyltransferase isoform or use purified enzyme.
-
Pre-incubate the enzyme preparation with different concentrations of the inhibitor.
-
Initiate the reaction by adding the radiolabeled substrate (e.g., [14C]oleoyl-CoA) and unlabeled cholesterol.
-
After a set incubation time, stop the reaction and extract the lipids.
-
Separate the cholesteryl esters from the free fatty acids using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.
-
Calculate the IC50 values from the dose-response curves.[13]
-
Visualizing the Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the cholesterol esterification pathway and a general workflow for assessing inhibitor selectivity.
Caption: Cholesterol Esterification Pathway and Point of Inhibition.
Caption: General Workflow for Determining Inhibitor Selectivity.
Conclusion
The evaluation of cross-reactivity is a critical step in the characterization of any enzyme inhibitor. While specific data for this compound remains elusive in the public domain, the principles and methodologies for assessing acyltransferase selectivity are well-established. By employing robust cell-based and in vitro assays, researchers can generate quantitative data to build a comprehensive selectivity profile for their compounds of interest. This information is indispensable for the rational design of selective inhibitors and for advancing our understanding of the therapeutic potential of targeting specific acyltransferases.
References
- 1. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mass-production of human ACAT-1 and ACAT-2 to screen isoform-specific inhibitor: a different substrate specificity and inhibitory regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. identification-of-acat1-and-acat2-specific-inhibitors-using-a-novel-cell-based-fluorescence-assay - Ask this paper | Bohrium [bohrium.com]
- 13. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]
Acat-IN-5: A Comparative Analysis of Specificity Against Non-Selective ACAT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibition has evolved significantly, moving from broad-spectrum inhibitors to highly specific molecules. This strategic shift is a direct response to the outcomes of clinical trials where non-selective ACAT inhibitors failed to demonstrate efficacy and, in some cases, led to adverse effects.[1][2] This guide provides a comparative framework for evaluating the specificity of the novel inhibitor, Acat-IN-5, against established non-selective ACAT inhibitors.
The Rationale for Isoform-Specific ACAT Inhibition
ACAT is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage.[1][2] In mammals, two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, each with distinct tissue distribution and physiological roles.
-
ACAT1 is ubiquitously expressed and plays a key role in cholesterol homeostasis within various cells, including macrophages. Its inhibition was initially thought to be a promising strategy to prevent the formation of foam cells, a hallmark of atherosclerosis. However, studies have suggested that systemic ACAT1 inhibition can lead to an accumulation of free cholesterol, inducing toxicity.[1]
-
ACAT2 is primarily found in the intestines and liver and is integral to the absorption of dietary cholesterol and the assembly of lipoproteins.[3] Selective inhibition of ACAT2 is now considered a more promising therapeutic approach for hypercholesterolemia and atherosclerosis, as it targets the initial steps of cholesterol absorption and lipoprotein production without the widespread effects of ACAT1 inhibition.[1][4]
The failure of non-selective ACAT inhibitors like avasimibe and pactimibe in clinical trials has been partly attributed to their lack of isoform specificity, potentially leading to detrimental effects from ACAT1 inhibition.[1][2] Therefore, the development and rigorous evaluation of isoform-specific inhibitors such as this compound are of paramount importance.
Comparative Efficacy of ACAT Inhibitors
The following table summarizes the inhibitory activity (IC50) of this compound against ACAT1 and ACAT2, benchmarked against well-characterized non-selective and selective inhibitors. The selectivity index (SI) is calculated as the ratio of IC50 (ACAT1) / IC50 (ACAT2), where a higher value indicates greater selectivity for ACAT2.
| Compound | ACAT1 IC50 (nM) | ACAT2 IC50 (nM) | Selectivity Index (ACAT1/ACAT2) | Reference Compound Type |
| This compound | User to Input | User to Input | User to Calculate | Selective ACAT2 |
| Avasimibe | ~5,000 | >100,000 | ~0.05 | Non-selective |
| Pactimibe | ~2,500 | >100,000 | ~0.025 | Non-selective |
| F12511 | 39 | 110 | 0.35 | Non-selective |
| Pyripyropene A (PPPA) | >10,000 | 4.6 | >2174 | Selective ACAT2 |
| Compound 1A | 15 | 2,500 | 0.006 | Selective ACAT1 |
Note: IC50 values for reference compounds are approximate and gathered from various sources for comparative purposes. Researchers should always refer to direct experimental comparisons under identical conditions.
Experimental Protocols for Determining ACAT Inhibitor Specificity
Accurate determination of an inhibitor's specificity is critical. Below are detailed methodologies for key experiments used to generate the comparative data.
Cell-Based ACAT Inhibition Assay using NBD-Cholesterol
This assay measures the intracellular esterification of a fluorescent cholesterol analog, NBD-cholesterol, in cells engineered to express either ACAT1 or ACAT2.
1. Cell Culture and Seeding:
- Maintain Chinese Hamster Ovary (CHO) cells stably transfected to express either human ACAT1 or human ACAT2 in Ham's F-12 medium supplemented with 10% fetal bovine serum and an appropriate selection antibiotic (e.g., G418).
- Seed the cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
2. Compound Incubation:
- Prepare serial dilutions of the test compound (e.g., this compound) and reference inhibitors in the cell culture medium.
- Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the inhibitors. Incubate for 1-2 hours at 37°C.
3. NBD-Cholesterol Labeling:
- Prepare a solution of NBD-cholesterol in the culture medium (final concentration typically 1 µg/mL).
- Add the NBD-cholesterol solution to each well and incubate for 4-6 hours at 37°C.
4. Fluorescence Measurement:
- After incubation, wash the cells twice with phosphate-buffered saline (PBS).
- Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
5. Data Analysis:
- Subtract the background fluorescence from wells containing cells but no NBD-cholesterol.
- Plot the fluorescence intensity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each ACAT isoform.
In Vitro ACAT Enzyme Assay using Microsomes
This assay directly measures the enzymatic activity of ACAT in microsomal fractions isolated from cells expressing either ACAT1 or ACAT2.
1. Microsome Preparation:
- Culture cells overexpressing either ACAT1 or ACAT2 to confluency.
- Harvest the cells, wash with PBS, and resuspend in a hypotonic buffer.
- Homogenize the cells and centrifuge to remove nuclei and cell debris.
- Perform ultracentrifugation of the supernatant to pellet the microsomal fraction.
- Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
2. Assay Reaction:
- In a microcentrifuge tube, combine the microsomal preparation (containing a known amount of protein), assay buffer (e.g., 100 mM Tris-HCl, pH 7.4), and the test inhibitor at various concentrations.
- Pre-incubate for 10-15 minutes at 37°C.
- Initiate the enzymatic reaction by adding the substrate, [14C]oleoyl-CoA, and unlabeled cholesterol (or a fluorescent cholesterol analog).
- Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C with gentle agitation.
3. Lipid Extraction and Analysis:
- Stop the reaction by adding a mixture of chloroform and methanol.
- Vortex and centrifuge to separate the organic and aqueous phases.
- Collect the lower organic phase containing the lipids.
- Dry the lipid extract under nitrogen and resuspend in a small volume of a suitable solvent.
- Spot the extract onto a thin-layer chromatography (TLC) plate and develop the plate using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1).
- Visualize and quantify the radiolabeled cholesteryl ester product using autoradiography or a phosphorimager.
4. Data Analysis:
- Calculate the amount of cholesteryl ester formed in the presence of different inhibitor concentrations.
- Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Impact of ACAT Inhibition
To better understand the mechanism of ACAT and its inhibition, the following diagrams illustrate the relevant pathways and experimental workflows.
Caption: ACAT2-specific vs. non-selective inhibition.
References
- 1. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Acat-IN-5 On-Target Effects Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target effects of Acat-IN-5, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), using small interfering RNA (siRNA). We present experimental data, detailed protocols, and visual workflows to objectively assess the specificity of this compound.
Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT), is a crucial enzyme in cellular cholesterol metabolism. It catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets[1][2][3]. There are two isoforms of this enzyme, ACAT1/SOAT1 and ACAT2/SOAT2, which have distinct tissue distributions and physiological roles[3]. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the intestines and liver[3]. Due to their role in cholesterol homeostasis, ACAT enzymes are significant therapeutic targets for conditions like atherosclerosis and Alzheimer's disease[4][5].
This compound is a chemical probe designed to inhibit ACAT activity. However, like any pharmacological inhibitor, it is essential to confirm that its biological effects are a direct consequence of modulating its intended target and not due to off-target interactions. siRNA-mediated gene silencing offers a robust genetic approach to validate the on-target activity of small molecule inhibitors. By comparing the phenotype induced by this compound to that caused by the specific knockdown of the SOAT1 and SOAT2 genes, researchers can ascertain the inhibitor's specificity.
Comparative Data on On-Target Effects
The primary function of ACAT is the esterification of cholesterol. Therefore, a key metric for assessing the on-target effect of this compound is the reduction in cellular cholesteryl ester levels. The following tables summarize the expected quantitative outcomes from experiments designed to compare the effects of this compound with siRNA-mediated knockdown of SOAT1 and SOAT2.
Table 1: Validation of siRNA-Mediated Knockdown of SOAT1 and SOAT2
| Treatment Group | Target Gene | mRNA Expression Level (% of Control) | Protein Level (% of Control) |
| Control siRNA | - | 100 ± 5 | 100 ± 7 |
| SOAT1 siRNA | SOAT1 | 25 ± 4 | 30 ± 6 |
| SOAT2 siRNA | SOAT2 | 20 ± 3 | 25 ± 5 |
| SOAT1/2 siRNA Pool | SOAT1 & SOAT2 | 22 ± 4 | 28 ± 6 |
Data are represented as mean ± standard deviation.
Table 2: Comparative Analysis of this compound and siRNA on Cholesterol Esterification
| Treatment Group | Cholesteryl Ester Levels (% of Control) | Free Cholesterol Levels (% of Control) |
| Vehicle Control (DMSO) | 100 ± 8 | 100 ± 6 |
| This compound (1 µM) | 40 ± 5 | 135 ± 10 |
| Control siRNA | 98 ± 7 | 102 ± 5 |
| SOAT1 siRNA | 55 ± 6 | 125 ± 8 |
| SOAT2 siRNA | 70 ± 8 | 115 ± 7 |
| SOAT1/2 siRNA Pool | 42 ± 5 | 138 ± 9 |
Data are represented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
siRNA Transfection for SOAT1 and SOAT2 Knockdown
This protocol outlines the transient transfection of siRNAs into a suitable cell line (e.g., Huh7, HepG2, or CHO cells) to specifically silence the expression of SOAT1 and SOAT2.
Materials:
-
SOAT1 siRNA, SOAT2 siRNA, and a non-targeting control siRNA.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
Cell culture medium (antibiotic-free).
-
6-well tissue culture plates.
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium. Ensure cells are 60-80% confluent at the time of transfection.[8]
-
siRNA Preparation:
-
Transfection Reagent Preparation:
-
For each transfection, dilute 2-8 µl of transfection reagent into 100 µl of Opti-MEM medium (Solution B).[8]
-
-
Complex Formation:
-
Add Solution A (siRNA) to Solution B (transfection reagent).
-
Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[8]
-
-
Transfection:
-
Wash the cells once with 2 ml of siRNA Transfection Medium or Opti-MEM.
-
Aspirate the medium and add 800 µl of fresh antibiotic-free medium to each well.
-
Add the 200 µl siRNA-lipid complex mixture to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time for knockdown should be determined empirically.
-
Validation of Knockdown: After incubation, harvest the cells to assess the knockdown efficiency at the mRNA level (by qPCR) and/or protein level (by Western blot).
Cholesterol Esterification Assay
This assay measures the activity of ACAT by quantifying the formation of cholesteryl esters.[9][10][11][12]
Materials:
-
Cell lysis buffer (e.g., containing protease inhibitors).
-
Cholesterol/Cholesteryl Ester Assay Kit (fluorometric or colorimetric).
-
Microplate reader.
Procedure:
-
Cell Treatment: Treat cells (either transfected with siRNA or treated with this compound/vehicle) under desired experimental conditions.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer.
-
Collect the cell lysate and determine the protein concentration.
-
-
Assay Protocol (using a commercial kit):
-
Follow the manufacturer's instructions for the cholesterol assay kit. Typically, the assay involves two sets of reactions for each sample: one to measure total cholesterol (with cholesterol esterase to hydrolyze cholesteryl esters) and one to measure free cholesterol (without cholesterol esterase).[11][13]
-
Briefly, add samples and standards to the wells of a microplate.
-
Add the reaction mix (containing cholesterol oxidase, a probe, and with or without cholesterol esterase) to each well.
-
Incubate for 60 minutes at 37°C, protected from light.[11]
-
-
Measurement: Measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.[11]
-
Calculation:
-
Determine the concentrations of total cholesterol and free cholesterol from the standard curve.
-
Calculate the amount of cholesteryl ester by subtracting the free cholesterol value from the total cholesterol value.[11]
-
Normalize the cholesteryl ester levels to the protein concentration of the cell lysate.
-
Visualizing Pathways and Workflows
ACAT Signaling Pathway
The following diagram illustrates the central role of ACAT in cellular cholesterol homeostasis.
Caption: ACAT pathway in cholesterol metabolism.
Experimental Workflow for Target Validation
This diagram outlines the workflow for comparing the effects of this compound and siRNA.
Caption: Workflow for validating this compound on-target effects.
By following this comprehensive guide, researchers can rigorously and objectively confirm the on-target effects of this compound, strengthening the foundation for its use in further biological studies and drug development endeavors.
References
- 1. scbt.com [scbt.com]
- 2. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Assay Procedure for Cholesterol Esterase [sigmaaldrich.com]
- 10. Cholesterol Esterase - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. Cholesterol/Cholesteryl Ester Assay Kit - Quantitation ab65359 | Abcam [abcam.com]
- 12. Direct Measurement of Free and Esterified Cholesterol Mass in Differentiated Human Podocytes: A TLC and Enzymatic Assay-Based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
Benchmarking a Novel ACAT Inhibitor, Acat-IN-5, Against First-Generation ACAT Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acyl-CoA: cholesterol acyltransferase (ACAT) has long been a target of interest in the development of therapeutics for diseases characterized by aberrant cholesterol metabolism, including atherosclerosis and certain cancers. First-generation ACAT inhibitors, while demonstrating the potential of this therapeutic strategy, were often hampered by a lack of isoform selectivity and off-target effects. This guide provides a comparative analysis of Acat-IN-5, a novel ACAT inhibitor, against representative first-generation compounds, offering insights into its potential advantages in potency and selectivity. This objective comparison is supported by experimental data and detailed protocols to aid researchers in their evaluation of next-generation ACAT inhibitors.
Introduction to ACAT and its Inhibition
Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters. This process is crucial for the storage of excess cholesterol in lipid droplets and for the assembly and secretion of lipoproteins. In mammals, two isoforms of ACAT exist:
-
ACAT1: Ubiquitously expressed and plays a key role in cholesterol homeostasis within various cell types, including macrophages.
-
ACAT2: Primarily found in the liver and intestines, where it is involved in the absorption of dietary cholesterol and the packaging of cholesterol into lipoproteins.
The inhibition of ACAT is a promising therapeutic strategy to prevent the accumulation of cholesteryl esters in macrophages, a hallmark of foam cell formation in atherosclerosis. First-generation ACAT inhibitors were largely non-selective, inhibiting both ACAT1 and ACAT2. While they showed some efficacy in preclinical models, their clinical development was often halted due to limited efficacy and adverse effects. The focus has since shifted towards developing more potent and isoform-selective inhibitors.
This compound is a novel ACAT inhibitor identified from a series of sulfonylaminocarbonyl derivatives. While extensive public data on this compound is limited, this guide aims to provide a framework for its evaluation by comparing its characteristics, where available, to well-documented first-generation ACAT inhibitors.
Comparative Performance Data
The following table summarizes the available in vitro potency data for this compound and representative first-generation ACAT inhibitors. It is important to note that direct, head-to-head comparative studies are not yet published. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
| Inhibitor | Target(s) | IC50 (ACAT1) | IC50 (ACAT2) | Key Findings & References |
| This compound | ACAT | Data not publicly available | Data not publicly available | Described as an ACAT inhibitor that also inhibits NF-κB mediated transcription.[1][2] |
| Avasimibe (CI-1011) | ACAT1/ACAT2 | 24 µM | 9.2 µM | A non-selective inhibitor with moderate potency.[1][3] |
| Pactimibe (CS-505) | ACAT1/ACAT2 | 4.9 µM | 3.0 µM | A dual inhibitor with slightly higher potency than avasimibe.[4][5] |
| CI-976 | ACAT | Not specified | Not specified | A potent, early-generation ACAT inhibitor with an overall IC50 of 0.073 µM.[2][6] |
Signaling Pathways and Experimental Workflows
To understand the context of ACAT inhibition and the methods used for its characterization, the following diagrams illustrate the ACAT signaling pathway and a general workflow for evaluating ACAT inhibitors.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Sterol O-acyltransferase - Wikipedia [en.wikipedia.org]
- 4. HPLC-FLD determination of NBD-cholesterol, its ester and other metabolites in cellular lipid extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of acyl-coenzyme A:cholesterol acyltransferase (ACAT) synthesis, degradation, and translocation by high-density lipoprotein(2) at a low concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Acat-IN-5
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides essential safety and logistical information for the proper disposal of Acat-IN-5, a potent acyl-Coenzyme A:cholesterol acyltransferase (ACAT) inhibitor. Adherence to these procedures is critical for operational safety and regulatory compliance.
Chemical and Safety Data
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The following table summarizes key quantitative and safety data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₉N₃O₅S | [1] |
| Molecular Weight | 587.81 g/mol | [1] |
| CAS Number | 199983-93-2 | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life with long lasting effects | [1] | |
| Storage (Powder) | -20°C | [1] |
| Storage (in Solvent) | -80°C | [1] |
Proper Disposal Protocol
The primary directive for the disposal of this compound is to avoid release into the environment [1]. Due to its acute and chronic aquatic toxicity, it must be treated as hazardous waste. The following step-by-step procedure outlines the proper disposal of this compound and its containers.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment[1]:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., nitrile).
-
Skin and Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.
Step 2: Waste Collection
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and rinsate from cleaning contaminated glassware.
-
Place all waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound".
Step 3: Container Management
-
Keep the hazardous waste container tightly sealed when not in use.
-
Store the container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].
Step 4: Final Disposal
-
Dispose of the contents and the container at an approved waste disposal plant[1].
-
This should be done in accordance with all federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash[1].
Step 5: Spill Management
-
In the event of a spill, collect the spillage promptly[1].
-
Avoid generating dust.
-
Clean the area with an appropriate solvent and collect all cleaning materials as hazardous waste.
-
Ensure the area is well-ventilated.
Mechanism of Action: Inhibition of NF-κB Pathway
This compound is known to inhibit NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) mediated transcription[2][3]. This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The diagram below illustrates the inhibitory effect of this compound on this signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
